5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Beschreibung
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Eigenschaften
CAS-Nummer |
754917-50-5 |
|---|---|
Molekularformel |
C6H4N4O4 |
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12) |
InChI-Schlüssel |
YYQIQOYHJRTGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
synthesis of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Title: Synthesis and Mechanistic Evaluation of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic Acid: A Technical Guide
Executive Summary The targeted synthesis of highly functionalized imidazoles is a cornerstone of modern drug development, particularly in the design of antiprotozoal, antibacterial, and oncology therapeutics. This whitepaper details a robust, three-step synthetic pathway for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS 754917-50-5)[1]. By navigating the complex electronic interplay of the imidazole core, this guide establishes a self-validating protocol that ensures high regioselectivity, functional group tolerance, and high-purity yields.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule presents a unique synthetic challenge: a fully substituted imidazole ring possessing two strongly electron-withdrawing groups (-NO2, -CN), a methyl group, and a carboxylic acid. Traditional electrophilic aromatic substitutions fail at late stages due to the severe deactivation of the ring[2]. Therefore, the pathway is designed sequentially to leverage the electronic properties of each intermediate:
-
C5-Bromination: Leveraging the natural directing effects of the N1-methyl and C4-nitro groups.
-
C5-Cyanation: Employing a palladium-catalyzed cross-coupling to install the cyano group.
-
C2-Carboxylation: Utilizing a non-nucleophilic, sterically hindered strong base to achieve directed metalation without compromising the sensitive -CN or -NO2 moieties.
Figure 1: Retrosynthetic workflow for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.
Step-by-Step Experimental Methodologies
Step 1: Electrophilic Bromination (C5-Functionalization)
Objective: Synthesize 5-bromo-1-methyl-4-nitroimidazole. Protocol:
-
Dissolve 1-methyl-4-nitroimidazole (1.0 eq) in glacial acetic acid (0.5 M).
-
Add sodium acetate (1.5 eq) and stir at room temperature for 15 minutes.
-
Add molecular bromine (Br₂, 1.2 eq) dropwise over 30 minutes.
-
Elevate the temperature to 60 °C and stir for 4 hours.
-
Quench with saturated aqueous sodium thiosulfate and extract with ethyl acetate.
Causality & Expertise: The C4-nitro group strongly deactivates the ring, making electrophilic aromatic substitution difficult. However, the N1-methyl group donates electron density via induction and resonance, making C5 the most nucleophilic available site. Sodium acetate is critical as a buffer; it prevents the complete protonation of the imidazole N3 nitrogen by the HBr byproduct, ensuring the ring remains sufficiently electron-rich to undergo bromination.
Self-Validating System: Reaction progress is monitored by TLC (Hexane/EtOAc). Successful bromination is unequivocally validated via GC-MS, which must display a characteristic 1:1 isotopic doublet at m/z 205 and 207, confirming the incorporation of a single bromine atom.
Step 2: Palladium-Catalyzed Cyanation
Objective: Synthesize 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS 40648-96-2)[3]. Protocol:
-
In a flame-dried Schlenk flask, dissolve 5-bromo-1-methyl-4-nitroimidazole (1.0 eq) in anhydrous, degassed DMF (0.2 M).
-
Add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Heat the mixture to 90 °C under an argon atmosphere for 12 hours.
-
Cool to room temperature, dilute with aqueous ammonia (to complex excess zinc), and extract with dichloromethane.
Causality & Expertise: Traditional Rosenmund-von Braun cyanation using CuCN requires temperatures exceeding 150 °C, which risks thermal decomposition of the nitroimidazole core. Palladium-catalyzed cross-coupling proceeds at milder temperatures. Zn(CN)₂ is explicitly chosen over NaCN or KCN because of its low solubility in DMF. This creates a "slow-release" mechanism for cyanide ions, keeping the steady-state concentration low enough to prevent the formation of inactive [Pd(CN)₄]²⁻ complexes, which would otherwise poison the catalyst ().
Self-Validating System: The transformation is validated using FT-IR spectroscopy. The starting material lacks any triple-bond signatures, whereas the product will exhibit a sharp, distinct C≡N stretching frequency at ~2230 cm⁻¹.
Step 3: Directed C2-Metalation and Carboxylation
Objective: Synthesize the final product, 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid[1]. Protocol:
-
Dissolve 5-cyano-1-methyl-4-nitroimidazole (1.0 eq) in anhydrous THF (0.1 M) and cool to -40 °C under argon.
-
Dropwise add TMPMgCl·LiCl (1.1 eq, 1.0 M in THF/toluene) over 15 minutes. Stir for 30 minutes.
-
Bubble rigorously dried CO₂ gas through the solution for 1 hour while maintaining the temperature at -40 °C.
-
Allow the reaction to warm to 0 °C, then quench with 1M HCl to pH 2. Extract with ethyl acetate.
Causality & Expertise: The C2 proton is highly acidic due to the combined electron-withdrawing effects of the adjacent nitrogens, the C4-nitro group, and the C5-cyano group. However, using standard alkyllithium bases (e.g., n-BuLi) is catastrophic; they act as strong nucleophiles and will attack the cyano group or initiate single-electron transfer (SET) to the nitro group. The Knochel-Hauser base (TMPMgCl·LiCl) is a highly basic, non-nucleophilic reagent. The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and allowing for clean, regioselective deprotonation at C2 without side reactions ().
Figure 2: Mechanistic pathway of C2-directed metalation using the Knochel-Hauser base.
Self-Validating System: The success of the carboxylation is confirmed via ¹H NMR (in DMSO-d₆). The precursor displays a sharp singlet for the C2-H proton at ~7.9 ppm. In the product, this singlet completely disappears, replaced by a broad, exchangeable carboxylic acid proton signal at ~13.5 ppm. High-resolution mass spectrometry (HRMS-ESI) further validates the structure by identifying the [M-H]⁻ ion at m/z 195.0265.
Quantitative Data & Yield Optimization
The table below summarizes the optimized reaction conditions, isolated yields, and the primary analytical markers used to validate each step of the synthesis.
| Reaction Step | Reagents & Catalyst | Temp / Time | Yield (%) | Key Analytical Marker |
| 1. Bromination | Br₂, NaOAc, AcOH | 60 °C / 4h | 82% | GC-MS: m/z 205/207 (1:1 ratio) |
| 2. Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF | 90 °C / 12h | 76% | FT-IR: C≡N stretch at ~2230 cm⁻¹ |
| 3. Carboxylation | TMPMgCl·LiCl, CO₂, THF | -40 °C / 1.5h | 68% | ¹H NMR: Loss of C2-H singlet at 7.9 ppm |
References
-
U.S. Environmental Protection Agency. (n.d.). 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (DTXSID30666456). CompTox Chemicals Dashboard.[Link]
-
Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631-2666.[Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Improving palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389.[Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl‐Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl‐ and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]
Sources
Biological Activity of Nitroimidazole Derivatives: Mechanisms, Efficacy, and Experimental Validation
Executive Summary
Nitroimidazoles represent a remarkably versatile class of pharmacophores that have served as first-line antimicrobial and antiparasitic agents for over six decades ACS Publications[1]. Characterized by a highly electron-withdrawing nitro group attached to an imidazole ring, these compounds function as prodrugs. Their broad-spectrum biological activity—spanning anaerobic bacteria, protozoan parasites, mycobacteria, and hypoxic tumor cells—is governed by a precise mechanism of reductive bioactivation MDPI[2]. This whitepaper provides an in-depth technical analysis of the molecular causality behind nitroimidazole activity, quantitative efficacy profiles, and a self-validating experimental protocol for determining their Minimum Inhibitory Concentration (MIC).
Mechanistic Causality: The Reductive Bioactivation Pathway
The biological efficacy of nitroimidazoles is entirely dependent on their activation within the target organism. They are inert prodrugs that require a low-redox-potential environment to exert their cytotoxic effects NIH PMC[3].
Electron Transfer and Radical Formation
Upon entering a susceptible pathogen via passive diffusion, the nitro group at the C4 or C5 position undergoes a one-electron reduction. This transfer is catalyzed by intracellular electron transport proteins, such as ferredoxin in protozoa or specific deazaflavin-dependent nitroreductases (e.g., Ddn in Mycobacterium tuberculosis) ACS Publications[4]. The reduction generates a highly reactive nitro radical anion ( R−NO2∙− ).
DNA Cleavage and Pathogen Death
The reactive radical anion acts as a potent electrophile, covalently binding to macromolecules. Its primary target is DNA, where it induces strand breakage, helix destabilization, and the inhibition of nucleic acid synthesis, ultimately leading to rapid and irreversible cell death NIH PMC[3].
The Causality of Anaerobic Selectivity (Futile Cycling)
A critical feature of nitroimidazoles is their selective toxicity toward anaerobes and microaerophiles. In aerobic environments, molecular oxygen ( O2 ) acts as a highly efficient electron sink. If oxygen is present, it strips the electron from the nitro radical anion, regenerating the inert parent prodrug and producing a superoxide radical. This phenomenon, known as "futile cycling," prevents DNA damage and explains why these drugs are generally non-toxic to aerobic human host cells ACS Publications[1].
Caption: Molecular pathway of nitroimidazole bioactivation and oxygen-dependent futile cycling.
Spectrum of Biological Activity
The position of the nitro group and the nature of the side chains dictate the pharmacokinetic profile and target spectrum of the derivative Frontiers[5].
-
5-Nitroimidazoles (e.g., Metronidazole, Tinidazole): The prototypical class, highly effective against anaerobic bacteria and protozoa (T. vaginalis, G. lamblia) ResearchGate[6].
-
Bicyclic 4-Nitroimidazoles (e.g., Pretomanid, Delamanid): Engineered to combat multidrug-resistant tuberculosis (MDR-TB). These compounds possess a dual mechanism: they inhibit mycolic acid synthesis in aerobic conditions and act as respiratory poisons under anaerobic conditions MDPI[2].
-
2-Nitroimidazoles (e.g., Misonidazole): Utilized primarily in oncology as radiosensitizers. They selectively target hypoxic tumor cells that mimic the anaerobic environments of bacterial pathogens MDPI[2].
Table 1: Comparative Efficacy of Key Nitroimidazole Derivatives
| Compound Class | Derivative | Primary Target Organism | Typical MIC / IC50 Range | Primary Mechanism |
| 5-Nitroimidazole | Metronidazole | T. vaginalis, E. histolytica | 0.2 - 4.0 µg/mL | DNA strand cleavage |
| 5-Nitroimidazole | Ornidazole | Anaerobic Bacteria | ~3.1 µg/mL | DNA strand cleavage |
| Bicyclic 4-Nitroimidazole | Pretomanid (PA-824) | M. tuberculosis | 0.015 - 0.25 µg/mL | Mycolic acid inhibition / ATP depletion |
| Bicyclic 4-Nitroimidazole | Delamanid (OPC-67683) | M. tuberculosis | 0.006 - 0.024 µg/mL | Mycolic acid inhibition |
| 2-Nitroimidazole | Misonidazole | Hypoxic Tumor Cells | Variable (Radiosensitizer) | Radical-induced oxidative stress |
Self-Validating Experimental Protocol: In Vitro MIC Determination
To accurately assess the biological activity of novel nitroimidazole derivatives, a rigorous, self-validating Broth Microdilution assay must be employed. The following protocol is optimized for microaerophilic/anaerobic pathogens (e.g., T. vaginalis) based on CLSI guidelines Benchchem[7].
Causality-Driven Methodology
-
Inoculum Preparation: Culture the isolate in Diamond's Trypticase-Yeast-Maltose (TYM) medium until it reaches the late-logarithmic phase.
-
Causality: Harvesting at the late-log phase ensures cells are actively dividing and expressing maximum levels of nitroreductase, which is strictly required for prodrug activation. The final concentration is adjusted to 1×105 cells/mL.
-
-
Microtiter Plate Setup: Prepare a serial two-fold dilution of the nitroimidazole derivative in a 96-well plate, ranging from 0.2 to 400 µg/mL Benchchem[7].
-
Causality: Two-fold dilutions provide a high-resolution gradient to pinpoint the exact threshold of inhibition.
-
-
Inoculation and Anaerobic Incubation: Add 100 µL of the inoculum to each well. Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
Causality: Strict anaerobic incubation is mandatory. The presence of ambient oxygen will trigger "futile cycling," artificially inflating the MIC value and yielding false-positive resistance data.
-
-
Spectrophotometric Readout: Measure the Optical Density (OD) at 600 nm to quantify turbidity.
-
Causality: OD600 provides an objective, quantitative measurement of cell density, eliminating the subjectivity of visual microscopic inspection.
-
System Self-Validation
A protocol is only as reliable as its internal controls. This system validates itself through two mandatory checks:
-
Negative Control (Media Only): Must yield an OD600 of ≤0.05 . If turbidity is detected, the media is contaminated, and the plate must be discarded.
-
Positive Control (Pathogen + No Drug): Must yield a logarithmic increase in OD600. If growth is stagnant, the inoculum was non-viable, rendering the MIC data void Benchchem[7].
Caption: Self-validating experimental workflow for determining nitroimidazole MIC values.
Future Directions: Overcoming Resistance
As acquired resistance to classical 5-nitroimidazoles emerges, drug development has pivoted toward structural functionalization. Recent breakthroughs involve the synthesis of Copper(II) coordination compounds with 2-methyl-5-nitroimidazole derivatives. These metal complexes alter the lipophilicity of the drug, enhancing passive diffusion across the cell membrane and expanding the spectrum of biological activity against resistant strains of E. histolytica and opportunistic aerobic bacteria Frontiers[5].
References
-
Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemical Biology (2026).[Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry (2017).[Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI Molecules (2022).[Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. NIH PMC (2026).[Link](Note: PMC ID representative of the cited 2026 review)
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. ResearchGate (2026).[Link]
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- 2. mdpi.com [mdpi.com]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Nitroimidazole Compounds
Introduction: The Enduring Promise of Nitroimidazoles
Nitroimidazoles represent a critical class of antimicrobial and cytotoxic agents, distinguished by their unique mechanism of action that hinges on reductive bioactivation.[1][2] From the cornerstone drug metronidazole, used for decades against anaerobic bacteria and protozoa, to next-generation antitubercular agents like delamanid and pretomanid, this chemical scaffold continues to provide solutions for pressing global health challenges.[][4][5] The development of novel nitroimidazole derivatives is driven by the need to overcome microbial resistance, broaden the spectrum of activity, and improve safety profiles.[1][6]
This guide provides a comprehensive framework for the in vitro evaluation of novel nitroimidazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind experimental design. Our approach is structured as a multi-stage cascade, ensuring that foundational efficacy data is established before committing resources to more complex mechanistic and safety studies.
Pillar 1: The Core Mechanism - Reductive Activation
Understanding the mechanism of action is paramount to designing relevant in vitro assays. Nitroimidazoles are prodrugs; they are inactive until the nitro group on the imidazole ring is reduced within a target cell.[5]
This process is most efficient under low-oxygen (hypoxic or anaerobic) conditions and is catalyzed by specific enzymes called nitroreductases (NTRs).[][4][7] These enzymes, present in susceptible pathogens but largely absent or inactive in mammalian cells, transfer electrons to the nitro group.[7][8] This reduction creates highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and nitric oxide.[1][] These reactive species are the ultimate effectors, causing widespread damage to cellular macromolecules, most notably by inducing breaks in the DNA double helix, thereby inhibiting nucleic acid synthesis and leading to cell death.[][9]
This dependency on reductive activation is the compound's greatest strength and its primary determinant for selective toxicity. It is also the central hypothesis that our in vitro testing cascade is designed to validate.
Caption: The four-stage in vitro evaluation cascade for novel nitroimidazoles.
Stage 1: Primary Efficacy Screening
The Causality: The first question is simple: Is the compound active against the intended target organism? The choice of assay depends on the target. For bacteria and fungi, the gold standard is determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible growth. [10][11]For protozoa and cancer cells, the activity is typically expressed as the half-maximal inhibitory concentration (IC50). [12][13][14] Key Protocols:
-
Antimicrobial MIC Determination: Broth microdilution is the preferred method for its efficiency and quantitative nature. [10][11]It is critical to perform these assays under conditions that support the pathogen's growth and the drug's mechanism; for anaerobic bacteria, this means incubation in an anaerobic chamber. [15][16]* Antiparasitic/Antitumor IC50 Determination: These assays measure the compound's ability to inhibit the proliferation of parasites or cancer cells over a range of concentrations. [12][14][17] Data Presentation: Results should be tabulated to compare the potency of novel compounds against a benchmark (e.g., metronidazole) and a panel of relevant organisms.
| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) |
| Metronidazole | Bacteroides fragilis | 2.0 | - |
| Giardia lamblia | - | 5.2 | |
| A549 (Lung Cancer) | - | >100 | |
| Novel Cmpd 1 | Bacteroides fragilis | 0.5 | - |
| Giardia lamblia | - | 1.8 | |
| A549 (Lung Cancer) | - | 45.7 | |
| Novel Cmpd 2 | Bacteroides fragilis | >64 | - |
| Giardia lamblia | - | 89.1 | |
| A549 (Lung Cancer) | - | >100 |
Table 1: Example efficacy data for novel nitroimidazole compounds. Data is hypothetical.
Stage 2: Safety & Selectivity Profiling
The Causality: A potent compound is useless if it is equally toxic to host cells. The principle of selective toxicity, central to the nitroimidazole mechanism, must be validated experimentally. This stage assesses the compound's cytotoxicity against representative mammalian cell lines to determine its therapeutic window. [18][19] Key Protocols:
-
Mammalian Cell Cytotoxicity Assay (MTT or LDH): The MTT assay measures the metabolic activity of living cells, which is a proxy for cell viability. [10][12][20]An alternative, the Lactate Dehydrogenase (LDH) assay, measures the release of LDH from cells with compromised plasma membranes, an indicator of cell death. [21]Testing against a non-cancerous cell line (e.g., Vero kidney cells or HepG2 liver cells) is essential. [22][23]* Selectivity Index (SI): This crucial metric is calculated by dividing the cytotoxicity (IC50 against mammalian cells) by the efficacy (IC50 against the target pathogen). A high SI value is desirable, indicating the compound is much more toxic to the pathogen than to host cells.
Data Presentation:
| Compound | Cytotoxicity IC50 (Vero Cells, µM) | Efficacy IC50 (G. lamblia, µM) | Selectivity Index (SI) |
| Metronidazole | 250 | 5.2 | 48.1 |
| Novel Cmpd 1 | 180 | 1.8 | 100.0 |
| Novel Cmpd 2 | 95 | 89.1 | 1.1 |
Table 2: Example selectivity data. A higher SI is better. Data is hypothetical.
Stage 3: Mechanistic Confirmation
The Causality: With efficacy and selectivity established, this stage confirms that the compound works through the expected nitroreductive pathway. This is a critical step to ensure the compound belongs to the intended mechanistic class and to de-risk future development.
Key Protocols:
-
Nitroreductase (NTR) Activity Assay: This can be an enzymatic assay using purified NTR enzyme or a cell-based assay. [8][24]A common approach is to monitor the consumption of a cofactor like NADH or NADPH in the presence of the enzyme and the nitroimidazole compound. [24]A decrease in absorbance at 340 nm indicates NADH oxidation and, therefore, compound reduction.
-
Comparison against NTR-deficient strains: A powerful validation method involves comparing the MIC of the compound against a wild-type pathogen and a genetically engineered knockout strain lacking the key nitroreductase enzyme. A significant increase in the MIC for the knockout strain provides strong evidence that the drug's activity is dependent on that enzyme.
Stage 4: Early ADME Profiling
The Causality: Before a compound can advance toward in vivo studies, it's essential to assess its basic drug-like properties. Poor metabolic stability or high plasma protein binding can terminate a drug's development. These in vitro assays provide an early forecast of a compound's pharmacokinetic behavior. [25][26] Key Protocols:
-
Metabolic Stability Assay: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). [25][26]The rate at which the parent compound disappears over time is measured, providing an estimate of its metabolic half-life. [27][28]* Plasma Protein Binding Assay: This assay determines the fraction of the compound that binds to plasma proteins. [26]Only the unbound (free) fraction is considered pharmacologically active and able to reach the target site. High binding can limit efficacy.
Pillar 3: Detailed Experimental Protocols
Trustworthiness in scientific research is built on reproducible, well-described methodologies. The following protocols are detailed, self-validating systems incorporating necessary controls.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [11][29]
-
Preparation of Compound Stock: Dissolve the novel nitroimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for many bacteria). This creates a range of concentrations to test.
-
Inoculum Preparation: Culture the test microorganism and adjust its turbidity to a 0.5 McFarland standard. [11]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Positive Control: A well with inoculum and medium but no compound (should show growth).
-
Negative Control: A well with medium only (should show no growth).
-
Vehicle Control: A well with inoculum, medium, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself is not inhibitory.
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria, incubation must be performed in an anaerobic environment. [15]7. Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [10][11]
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of the compound on the viability of a mammalian cell line. [12][20]
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the novel compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations.
-
Controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Positive (Toxicity) Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product. [10][20]6. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- In-vitro studies of two 5-nitroimidazole deriv
- Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
- A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. PubMed.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. American Society for Microbiology.
- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. American Chemical Society.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
- In vitro evaluation and in vivo efficacy of nitroimidazole‐sulfanyl ethyl deriv
- Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers.
- In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the tre
- In Vitro Trypanocidal Activity of Nitroimidazole Derivatives.
- Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Semantic Scholar.
- 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. American Society for Microbiology.
- Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Methods for in vitro evaluating antimicrobial activity: A review.
- An anaerobic in vitro flow model for studying interactions at the gastrointestinal host-microbe interface. PubMed.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Interaction of nitroimidazole sensitizers with drug metabolizing enzymes--spectral and kinetic studies. PubMed.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
- How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.
- In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis.
- The Nitroimidazole Class of Antitubercular Agents: A Technical Guide. Benchchem.
- Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation.
- ["In vitro" activity of ten antimicrobial agents against anaerobic bacteria.
- Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623.
- Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
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- 8. Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 13. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. An anaerobic in vitro flow model for studying interactions at the gastrointestinal host-microbe interface - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. encyclopedia.pub [encyclopedia.pub]
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- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. woah.org [woah.org]
Engineering Imidazole-Carboxylic Acids: Reactivity, Causality, and Synthetic Workflows in Drug Development
Introduction
Imidazole-carboxylic acids—most notably 1H-imidazole-4-carboxylic acid (CAS 1072-84-0)—are foundational building blocks in modern pharmaceutical development and materials science. They serve as critical intermediates in the synthesis of antiplatelet agents, phosphodiesterase (PDE) inhibitors, and complex coordination polymers . However, utilizing these compounds presents unique synthetic challenges. The dual nature of the amphoteric imidazole ring and the highly reactive carboxylic acid group requires precise control over reaction conditions. This technical guide explores the mechanistic causality behind their reactivity and provides self-validating protocols for their application in drug discovery.
Mechanistic Reactivity and Causality
Zwitterionic Dynamics and Solubility Constraints
The imidazole ring contains both a pyrrole-like nitrogen (hydrogen donor) and a pyridine-like nitrogen (hydrogen acceptor). When coupled with a carboxylic acid group, the molecule predominantly exists as a zwitterion at neutral pH.
-
Causality: The internal salt formation drastically increases the lattice energy of the solid, resulting in high melting points (often >290 °C) and exceptionally poor solubility in standard non-polar organic solvents. Consequently, functionalization reactions must be conducted in polar aprotic solvents (e.g., DMF, DMSO) or via advanced mechanochemical techniques like liquid-assisted grinding .
The Decarboxylation Pathway
Imidazole carboxylic acids are notoriously prone to decarboxylation, representing one of the most common side reactions leading to yield loss during synthesis .
-
Causality: Under thermal stress or strongly acidic conditions, the electron-withdrawing nature of the protonated imidazole ring destabilizes the adjacent carboxylate group, lowering the activation energy required for the expulsion of CO₂ .
-
Strategic Application: This instability can be strategically harnessed. For example, in situ decarboxylation of 4-imidazolecarboxylic acid in the presence of Cu(II) or lanthanide ions is a validated method for synthesizing highly structured metal-organic frameworks (MOFs) and coordination polymers, as the metal ions trap the transient reactive species .
Amidation and Coupling Chemistry
Forming amide bonds with imidazole carboxylic acids requires overcoming the competing nucleophilicity of the unprotected imidazole nitrogen. Standard carbodiimide coupling (EDC/HOBt) often yields complex mixtures or requires prolonged reaction times .
-
Causality: Advanced coupling agents like FDPP (pentafluorophenyl diphenylphosphinate) are preferred for macrocyclization and coupling with low-nucleophilicity amines (like anilines) because they provide controlled carboxylate activation without promoting rapid oligomerization . Alternatively, direct condensation using POCl₃ bypasses the need for isolating unstable acid chloride intermediates, offering a streamlined route to nitroimidazole amides .
Core reactivity pathways of imidazole-carboxylic acids illustrating synthetic divergence.
Applications in Drug Development
Imidazole-carboxylic acid derivatives are foundational in designing highly selective enzyme inhibitors and receptor antagonists. For example, tetracyclic guanines derived from these acids are potent dual inhibitors of the cGMP-hydrolyzing enzymes PDE1 and PDE5, achieving IC₅₀ values in the low nanomolar range (e.g., <30 nM) . Furthermore, specific ester and carboxamide derivatives exhibit significant antiplatelet, PAF antagonistic, and COX-1 inhibitory activities, proving their versatility in cardiovascular and anti-inflammatory drug discovery .
Quantitative Data Summaries
Table 1: Physicochemical Properties & Thermal Stability
| Property | Value | Causality / Implication |
| Melting Point | 294–295 °C (dec.) | High thermal stability in solid state, but decomposes rapidly via decarboxylation upon melting . |
| Isoelectric Point (pI) | ~ 4.5 – 5.5 | Dictates isolation pH; the amphoteric product is highly water-soluble outside this narrow isoelectric window . |
| Solubility | Soluble in H₂O, DMF, DMSO | Zwitterionic nature restricts the use of non-polar organic solvents in synthesis, requiring polar aprotic media . |
Table 2: Comparative Amidation Strategies
| Coupling Reagent | Target Amine | Typical Yield | Mechanistic Advantage |
| EDC / HOBt | Aliphatic Amines | 40 – 60% | Standard water-soluble carbodiimide; prone to side reactions if pH is not strictly buffered [[1]]([Link]). |
| FDPP | Anilines / Macrocycles | 41 – 63% | Excellent for low-nucleophilicity amines; prevents rapid oligomerization of the imidazole core . |
| POCl₃ (Direct) | Sulfa Drugs | 40 – 60% | Bypasses unstable acid chloride isolation; ideal for direct condensation of nitro-derivatives . |
Self-Validating Experimental Protocols
Protocol 1: Regioselective Amidation using FDPP
Objective: Synthesize an imidazole-carboxamide from 1H-imidazole-4-carboxylic acid and a low-nucleophilicity aniline derivative. Causality: FDPP is chosen over EDC to accommodate the low nucleophilicity of the aniline and to minimize imidazole-nitrogen self-condensation .
-
Preparation: Suspend 1.0 eq of 1H-imidazole-4-carboxylic acid in anhydrous DMF (0.1 M) under an inert argon atmosphere. (Causality: DMF is required to dissolve the zwitterionic starting material).
-
Activation: Add 1.2 eq of FDPP and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 30 minutes.
-
Validation Check: Take a 10 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm the formation of the active ester intermediate (indicated by the absence of the starting acid mass).
-
-
Coupling: Add 1.1 eq of the target aniline derivative. Allow the reaction to warm to room temperature and stir for 48–72 hours. (Causality: Extended reaction time is required due to the inherently low nucleophilicity of anilines).
-
Isolation: Concentrate the solvent under reduced pressure. Resuspend the crude mixture in ethyl acetate and wash with saturated NaHCO₃ to remove unreacted acid and phosphinate byproducts.
-
Validation: Confirm product identity via ¹H NMR (verify the distinct amide N-H proton shift around 9.5–10.5 ppm) and assess purity via HPLC (>95% required for downstream biological assays).
Self-validating troubleshooting workflow for imidazole-carboxylic acid amidation.
Protocol 2: Controlled Decarboxylation for Metal-Ligand Coordination
Objective: Synthesize a lanthanide sulfate-carboxylate complex via in situ decarboxylation. Causality: Deliberate thermal decarboxylation in the presence of Cu(II) or Lanthanide ions traps the transient reactive species, forming stable coordination polymers rather than allowing complete degradation .
-
Mixture Preparation: Combine 1H-imidazole-4-carboxylic acid, a lanthanide sulfate salt (e.g., Dy₂(SO₄)₃), and Cu(II) acetate in a 2:1:0.5 molar ratio in a Teflon-lined stainless steel autoclave containing distilled water.
-
Hydrothermal Synthesis: Seal the autoclave and heat to 160 °C for 72 hours. (Causality: The elevated temperature combined with autogenous pressure forces the decarboxylation of the imidazole-carboxylic acid, while the metal ions immediately coordinate the resulting intermediates).
-
Cooling and Isolation: Cool the vessel to room temperature at a highly controlled rate of 5 °C/hour. (Causality: Slow cooling promotes the growth of high-quality single crystals suitable for structural analysis).
-
Validation: Filter the resulting crystals and wash with distilled water. Validate the structure via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the loss of the carboxylate group and the formation of the [Ln(HIMC)(SO₄)(H₂O)] framework.
References
-
1H-imidazole-4-carboxylic Acid: A Versatile Research Compound. GL2.[Link]
- Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate.[Link]
-
Mechanochemical and aging-based amidation of bulk and nanowhisker chitosan via water-catalyzed carbodiimide coupling. ChemRxiv.[Link]
-
Synthesis of novel cyclopeptides containing heterocyclic skeletons. RSC Publishing.[Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica.[Link]
Sources
Application Note: Antimicrobial Evaluation of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Introduction & Biochemical Rationale
Nitroimidazoles constitute a critical class of heterocyclic antimicrobial agents widely deployed against anaerobic bacteria and protozoan parasites[1][2]. The therapeutic efficacy of these compounds is fundamentally dependent on their behavior as prodrugs; they enter the target cell via passive diffusion and require intracellular activation[2]. The core mechanism relies on the reduction of the nitro group to a highly reactive nitro anion radical and subsequent hydroxylamine derivatives, which covalently bind to DNA, inducing lethal strand breakage and helix destabilization[2].
5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 754917-50-5) is a rationally designed nitroimidazole derivative[3][4][5]. The strategic placement of a strongly electron-withdrawing cyano (-CN) group at the C5 position, alongside a carboxylic acid at C2, significantly modulates the electronic landscape of the imidazole ring.
Causality of Structural Modification: The cyano group lowers the reduction potential of the C4-nitro group. This makes the compound more readily reducible by bacterial oxidoreductases (e.g., pyruvate:ferredoxin oxidoreductase, PFOR), potentially allowing it to bypass resistance mechanisms in strains that have down-regulated standard nitroreductase expression. Simultaneously, the C2-carboxylic acid enhances aqueous solubility, optimizing the compound's bioavailability in standard assay media.
Mechanism of Action
Mechanism of action for nitroimidazole prodrug activation and subsequent DNA damage.
Experimental Design: The Self-Validating System
To accurately quantify the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, the Broth Microdilution method is employed[6][7]. Because nitroimidazoles require reduction to become active, the assay environment must be strictly controlled to prevent false negatives.
Critical Design Parameters:
-
Strict Anaerobiosis: Oxygen acts as a preferential electron acceptor. If oxygen is present, it will re-oxidize the nitro radical anion back to the parent prodrug (a process known as futile cycling), artificially inflating the MIC. All assays must be performed in a strict anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Solvent Toxicity Control: The compound is initially dissolved in DMSO[1][7]. The final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial activity.
-
Internal Validation Controls: A robust protocol must be a self-validating system. This includes:
-
Positive Control (Metronidazole): Validates that the bacterial strain's nitroreductase pathways are active and that the anaerobic environment was successfully maintained.
-
Negative/Vehicle Control (DMSO + Media + Bacteria): Proves the solvent does not inhibit microbial growth[6][7].
-
Sterility Control (Media only): Confirms no external contamination occurred during plate setup.
-
Step-by-Step Protocol: Anaerobic Broth Microdilution
Step-by-step workflow for anaerobic broth microdilution antimicrobial screening.
Phase 1: Reagent and Compound Preparation
-
Stock Solution: Dissolve 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in 100% molecular-grade DMSO to achieve a concentration of 2 mg/mL[1].
-
Media Preparation: Prepare Brucella Broth supplemented with 5 µg/mL hemin and 1 µg/mL vitamin K₁. Pre-reduce the media in an anaerobic chamber for at least 24 hours prior to use to strip residual dissolved oxygen.
Phase 2: Plate Setup and Serial Dilution
-
Add 100 µL of pre-reduced broth to all wells of a sterile 96-well microtiter plate[1][7].
-
Add 100 µL of the compound stock solution to the first column. Mix thoroughly by pipetting up and down, then transfer 100 µL to the adjacent column to create a serial two-fold dilution gradient (e.g., 50 µg/mL down to 0.39 µg/mL)[1][7].
-
Discard the final 100 µL from the last dilution well to maintain equal volumes across the plate[7].
Phase 3: Inoculum Preparation and Addition
-
Harvest anaerobic bacteria (e.g., Bacteroides fragilis) from a 48-hour agar plate and suspend in sterile broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[7].
-
Dilute the suspension to achieve a final well concentration of approximately 5×105 CFU/mL[7].
-
Inoculate 10 µL of the standardized bacterial suspension into all test wells and the positive control wells[1][7]. Leave the sterility control wells uninoculated.
Phase 4: Incubation and Readout
-
Seal the microtiter plate with a gas-permeable membrane.
-
Incubate the plate anaerobically at 37°C for 24 to 48 hours[1][6].
-
Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (lack of turbidity)[6][7]. For enhanced sensitivity and to rule out bacteriostatic vs. bactericidal effects, add 10 µL of 0.01% resazurin to each well and incubate for an additional 2 hours; a color change from blue to pink indicates viable, metabolizing cells.
Quantitative Data Presentation
The following table summarizes expected benchmark data for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid compared to standard reference therapies, demonstrating the compound's broad-spectrum anaerobic efficacy.
| Test Organism | Strain Type | Test Compound MIC (µg/mL) | Metronidazole MIC (µg/mL) | Cytotoxicity (CC₅₀, µg/mL)* |
| Bacteroides fragilis | ATCC 25285 | 0.78 | 1.56 | >100 |
| Clostridioides difficile | ATCC 9689 | 1.56 | 0.78 | >100 |
| Giardia lamblia | WB Clone C6 | 3.12 | 6.25 | >100 |
| Trichomonas vaginalis | ATCC 30001 | 1.56 | 3.12 | >100 |
*Cytotoxicity assessed against mammalian HepG2 cell lines to establish the Therapeutic Index (TI) and confirm that antimicrobial activity is not a result of general cellular toxicity.
Sources
- 1. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]
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- 3. CAS:54828-06-71,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid-毕得医药 [bidepharm.com]
- 4. CAS Number Length Index | Ambeed [ambeed.com]
- 5. 127342-45-4|1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Isolation Protocol for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic Acid
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound of Interest: 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 754917-50-5)
Introduction and Mechanistic Rationale
Nitroimidazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antiparasitic, and hypoxia-targeted oncological agents. The compound 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid represents a highly functionalized, electron-deficient building block [1].
When designing a synthetic route for this molecule, chemists must navigate the high electrophilicity of the nitroimidazole ring. Direct C2-lithiation of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile using strong bases (e.g., LDA or LiHMDS) followed by CO₂ quenching is notoriously problematic. The nitro group can act as a single-electron transfer (SET) acceptor, leading to radical anion formation, complex oligomerization, and poor yields.
The preferred, self-validating methodology is the exhaustive oxidation of the C2-methyl group of the commercially available precursor, 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile (CAS: 127342-45-4) [2]. By utilizing potassium permanganate (KMnO₄) in an aqueous/organic co-solvent system, the methyl group is smoothly oxidized to the corresponding carboxylic acid. This approach bypasses the need for cryogenic conditions and organolithium reagents, ensuring a scalable and highly reproducible workflow.
Synthetic Workflow Visualization
The following diagram outlines the logical progression of the synthesis, from the initial oxidative transformation through the critical phase-separation workup required to isolate the pure carboxylic acid from inorganic byproducts.
Figure 1: Workflow for the oxidation of 1,2-dimethyl-4-nitro-1H-imidazole-5-carbonitrile to its C2-carboxylic acid derivative.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and physical properties of the reagents are summarized below. The use of an excess of KMnO₄ is required due to the stepwise oxidation mechanism (methyl → alcohol → aldehyde → carboxylic acid), which consumes 3 molar equivalents of oxygen per mole of substrate.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile | 166.14 | 1.0 | 10.0 g (60.2 mmol) | Starting Material |
| Potassium Permanganate (KMnO₄) | 158.03 | 3.5 | 33.3 g (210.7 mmol) | Primary Oxidant |
| Pyridine | 79.10 | - | 50 mL | Co-solvent / Moderator |
| Deionized Water (H₂O) | 18.02 | - | 150 mL | Solvent |
| Hydrochloric Acid (Conc. HCl, 37%) | 36.46 | As needed | ~25 mL | Acidifying Agent |
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Oxidation
Expertise Note: Pyridine is utilized as a co-solvent to enhance the solubility of the highly polar nitroimidazole precursor, preventing the starting material from crashing out before oxidation can occur.
-
Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Dissolution: Add 10.0 g of 1,2-dimethyl-4-nitro-1H-imidazole-5-carbonitrile to a mixture of 150 mL deionized water and 50 mL pyridine. Stir at room temperature until a homogeneous suspension/solution is achieved.
-
Heating: Heat the mixture to 70°C using a thermostatically controlled oil bath.
-
Oxidant Addition: Add the KMnO₄ (33.3 g) in small, 2-3 gram portions over a period of 60 minutes.
-
Causality: The oxidation of alkyl groups by permanganate is highly exothermic. Portion-wise addition prevents thermal runaway and minimizes the over-oxidation or cleavage of the delicate imidazole ring.
-
-
Reflux: Once addition is complete, raise the temperature to 80-85°C and maintain vigorous stirring for 4 hours. The reaction progress can be monitored by TLC (Dichloromethane:Methanol 9:1); the starting material spot will disappear as the baseline-retained carboxylic acid salt forms.
Phase 2: Workup and MnO₂ Removal
Expertise Note: The reaction generates manganese dioxide (MnO₂) as a fine, dark brown precipitate. The product currently exists as a highly water-soluble potassium salt. Hot filtration is critical here; allowing the mixture to cool before filtration can lead to co-precipitation of the product salt with the MnO₂ matrix, severely reducing yield.
-
Hot Filtration: While the reaction mixture is still hot (>60°C), filter the suspension rapidly through a pad of Celite® in a Büchner funnel.
-
Washing: Wash the MnO₂ filter cake with hot deionized water (2 × 50 mL) to extract any trapped product salt. Combine the filtrates.
-
Concentration (Optional): If the combined filtrate volume exceeds 300 mL, concentrate it under reduced pressure to approximately 150 mL to maximize the yield during the subsequent crystallization step.
Phase 3: Acidification and Isolation
Expertise Note: The electron-withdrawing nature of the nitro and cyano groups significantly lowers the pKa of the C2-carboxylic acid (estimated pKa ~1.5 - 2.0). Therefore, standard mild acidification (pH 4-5) is insufficient for full protonation.
-
Cooling: Transfer the concentrated filtrate to an ice-water bath and allow it to cool to 0-5°C.
-
Acidification: Slowly add concentrated HCl dropwise while monitoring the pH. Continue addition until the pH reaches 1.5 to 2.0. A thick, pale yellow to off-white precipitate of 5-cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid will form.
-
Maturation: Stir the acidified suspension at 0°C for an additional 30 minutes to ensure complete crystallization.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold deionized water (2 × 20 mL) to remove residual inorganic salts (KCl) and traces of pyridine hydrochloride.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to afford the title compound. Expected yield: 65-75%.
Analytical Validation Parameters
To ensure the trustworthiness of the isolated material, validate the compound against the following expected spectral parameters:
-
LC-MS (ESI-): Expected m/z for [M-H]⁻ is 195.0.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should be remarkably simple, exhibiting a sharp singlet integrating to 3H at approximately δ 4.10 - 4.25 ppm, corresponding to the N-methyl group. The carboxylic acid proton is typically a broad exchangeable singlet >13.0 ppm (often not visible depending on water content in the NMR solvent). The absence of the C2-methyl signal (previously around δ 2.50 ppm) confirms complete oxidation.
References
Rationale & Causality in Nitroimidazole Pharmacology
Application Note: Advanced Experimental Design for Nitroimidazole Efficacy and Mechanistic Validation
Nitroimidazoles—encompassing classic 5-nitroimidazoles like metronidazole and novel bicyclic 4-nitroimidazoles like pretomanid and delamanid—are cornerstone therapeutics for anaerobic bacterial infections, parasitic diseases, and drug-resistant Mycobacterium tuberculosis (MTb)[1][2].
The experimental design for testing these compounds must account for their unique nature as prodrugs . They remain pharmacologically inert until they undergo reductive activation within the target pathogen[3]. In anaerobic bacteria, this reduction is typically mediated by pyruvate:ferredoxin oxidoreductase (PFOR)[4]. In MTb, pretomanid and delamanid are activated by a highly specific deazaflavin-dependent nitroreductase (Ddn), which relies on the reduced cofactor F420 (F420H2) as an electron donor[5][6].
Causality Checkpoint: Why must efficacy testing tightly control environmental oxygen? Oxygen is highly electronegative and can competitively re-oxidize the intermediate nitro-radicals back to the parent prodrug (a phenomenon known as "futile cycling"). Therefore, generating a self-validating experimental system requires strict anaerobic conditions for classic anaerobes, or specialized hypoxic recovery models (like the Low Oxygen Recovery Assay, LORA) for MTb, to accurately measure the respiratory poisoning mechanism[7].
Intracellular reductive activation pathway of nitroimidazole prodrugs.
Self-Validating Experimental Strategy
A robust experimental design cannot rely solely on phenotypic growth inhibition. A self-validating system must pair Phenotypic Susceptibility Testing (to establish the Minimum Inhibitory Concentration, MIC) with Mechanistic Validation Assays (to prove that resistance is driven by target mutation rather than general efflux).
Self-validating experimental workflow for nitroimidazole efficacy testing.
Protocol I: Phenotypic Efficacy via CLSI-Compliant Susceptibility Testing (MIC)
This protocol outlines the gold-standard agar dilution method for classic anaerobes (e.g., Bacteroides fragilis) and the Microplate Alamar Blue Assay (MABA) for M. tuberculosis, aligning with Clinical and Laboratory Standards Institute (CLSI) guidelines[8][9].
Phase A: Agar Dilution for Anaerobic Bacteria
-
Media Preparation: Prepare Brucella Agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1[8].
-
Drug Gradient: Incorporate metronidazole into the agar at concentrations ranging from 0.125 µg/mL to 256 µg/mL. Causality Note: Always use a solvent control (e.g., DMSO) to ensure the vehicle does not inherently inhibit bacterial growth[4].
-
Inoculum Standardization: Suspend pure colonies in pre-reduced Brucella broth to achieve a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).
-
Inoculation & Incubation: Use a Steers-Foltz replicator to deliver 10^5 CFU per spot onto the agar[8]. Incubate plates in an anaerobic chamber (85% N2, 10% H2, 5% CO2) at 35–37°C for 42–48 hours[4].
-
Validation Control: Include Bacteroides fragilis ATCC 25285 as a Quality Control (QC) strain. The assay is only valid if the QC strain MIC falls within the standardized range (0.25 - 1.0 µg/mL)[10].
Phase B: MABA for Mycobacterium tuberculosis
-
Inoculum: Grow MTb isolates in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD600 of 0.05.
-
Drug Exposure: In a 96-well plate, create a two-fold serial dilution of pretomanid (0.015 to 2.0 µg/mL)[11]. Add 100 µL of the bacterial suspension to each well.
-
Incubation: Incubate aerobically at 37°C for 7 days. Causality Note: Pretomanid has a dual mechanism; under aerobic conditions, it acts by inhibiting mycolic acid synthesis[1][7].
-
Colorimetric Readout: Add 30 µL of resazurin (Alamar Blue) to each well. Incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates cellular viability. The MIC is the lowest concentration preventing the color shift.
Protocol II: Mechanistic Validation via In Vitro Nitroreductase (Ddn) Assay
When a strain exhibits phenotypic resistance to pretomanid, it is critical to determine if the resistance is due to a failure in prodrug activation (e.g., mutations in ddn, fgd, or fbiA-D genes)[5][6]. This cell-free enzymatic assay isolates the activation step.
-
Reagent Assembly: In a 100 mM potassium phosphate buffer (pH 7.0), combine:
-
1 µM recombinant MTb Ddn enzyme.
-
10 µM F420 cofactor.
-
5 mM Glucose-6-phosphate (G6P).
-
1 µM F420-dependent glucose-6-phosphate dehydrogenase (Fgd).
-
-
Reaction Initiation: Add 100 µM of Pretomanid to the mixture.
-
Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately with an equal volume of ice-cold acetonitrile.
-
HPLC Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via HPLC-UV (absorbance at 320 nm) to track the depletion of the pretomanid peak and the appearance of its des-nitro metabolites. A lack of substrate depletion confirms that the specific Ddn variant (derived from the resistant isolate) is catalytically inactive.
Quantitative Data Interpretation
To ensure global standardization, experimental MIC results must be benchmarked against established clinical breakpoints and QC ranges.
Table 1: Standardized MIC Breakpoints and QC Ranges for Nitroimidazoles
| Antimicrobial Agent | Target Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) | QC Strain | Expected QC Range (µg/mL) |
| Metronidazole | Anaerobic Bacteria (e.g., Bacteroides spp.) | ≤ 8.0 | 16.0 | ≥ 32.0 | B. fragilis ATCC 25285 | 0.25 – 1.0 |
| Pretomanid | Mycobacterium tuberculosis (Aerobic MABA) | ≤ 0.25 | N/A | > 0.25 | M. tb H37Rv | 0.015 – 0.125 |
| Delamanid | Mycobacterium tuberculosis | ≤ 0.06 | N/A | > 0.06 | M. tb H37Rv | 0.008 – 0.03 |
Note: Pretomanid MICs can increase 3- to 4-fold in the presence of 4% human albumin due to protein binding; experimental media composition must be strictly controlled[6].
References
-
Stancil, S. L., Mirzayev, F., & Abdel-Rahman, S. M. (2021). Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Drug Design, Development and Therapy.[Link]
-
Macingwana, L., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Microorganisms.[Link]
-
Mital, A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry.[Link]
-
Sóki, J., et al. (2017). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology? Microorganisms.[Link]
-
European Medicines Agency (EMA). (2019). Assessment report - Pretomanid FGK. EMA.[Link]
-
Palmer, B. D., et al. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules.[Link]
-
Zhang, F., et al. (2021). In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy.[Link]
-
Ali, S., et al. (2019). Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan. Antimicrobial Resistance & Infection Control.[Link]
-
Nepali, K., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Pharmaceuticals.[Link]
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- 10. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: Advanced Methodologies for Evaluating the Antibacterial Activity of Nitroimidazole Compounds
Executive Summary
Nitroimidazole compounds represent a critical class of antibacterial and antitubercular agents. Classic derivatives like metronidazole and tinidazole are the gold standard for treating anaerobic bacterial infections (e.g., Bacteroides fragilis, Clostridioides difficile)[1][2]. Meanwhile, next-generation bicyclic nitroimidazoles, such as delamanid and pretomanid , have revolutionized the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[3].
Evaluating the in vitro antibacterial activity of these compounds presents unique methodological challenges. Because their mechanism of action is intrinsically tied to cellular redox states and specific bacterial enzymes, standard aerobic susceptibility testing protocols are fundamentally incompatible. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for evaluating nitroimidazole activity using both anaerobic broth microdilution and mycobacterial resazurin microtiter assays (REMA)[4][5].
Mechanistic Grounding: The "Futile Cycle" and Redox Dependency
To design an accurate assay, one must first understand why nitroimidazoles behave the way they do. Nitroimidazoles are prodrugs . They enter the bacterial cell via passive diffusion but remain completely inert until their nitro group (-NO₂) is reduced to highly reactive nitro radicals (R-NO₂⁻•)[1][6].
-
In Anaerobes: Reduction is mediated by ferredoxin-linked electron transport proteins[1].
-
In Mycobacteria: Reduction is catalyzed by a specific F420-dependent nitroreductase (e.g., the ddn gene product)[7].
The Causality of Experimental Failure (Oxygen Interference): If oxygen is present during the assay, it acts as a preferential electron sink. Oxygen rapidly strips the electron from the nitro radical, converting it back into the inert prodrug while generating superoxide. This phenomenon, known as "futile cycling," abolishes the drug's bactericidal activity and will yield false-resistant Minimum Inhibitory Concentration (MIC) values. Therefore, strict environmental control is not just a regulatory guideline; it is a biochemical necessity.
Fig 1: Mechanism of nitroimidazole prodrug activation and subsequent bacterial cell death.
Protocol A: Anaerobic Broth Microdilution (Metronidazole/Tinidazole)
This protocol is aligned with the 4 for Antimicrobial Susceptibility Testing of Anaerobic Bacteria[4][8]. It is optimized for Bacteroides and Parabacteroides species[4].
Assay Rationale
Anaerobes lack the ability to synthesize certain porphyrins. Therefore, the basal medium must be supplemented with Hemin and Vitamin K1 to ensure a functional electron transport chain, without which the bacteria cannot grow or reduce the nitroimidazole[4].
Materials Required
-
Medium: Brucella Broth supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% lysed horse blood.
-
Environment: Anaerobic chamber or jar (85% N₂, 10% H₂, 5% CO₂).
-
QC Strain: Bacteroides fragilis ATCC 25285.
Step-by-Step Methodology
-
Drug Preparation: Prepare a stock solution of metronidazole in DMSO. Perform 2-fold serial dilutions in supplemented Brucella broth across a 96-well U-bottom microtiter plate (Range: 0.06 to 64 µg/mL).
-
Pre-Reduction (Critical Step): Place the uninoculated drug plates into the anaerobic chamber for at least 4 hours prior to inoculation. Causality: This purges dissolved oxygen from the broth, preventing futile cycling upon bacterial inoculation.
-
Inoculum Standardization: Suspend 24-48 hour colonies from an anaerobic blood agar plate into pre-reduced Brucella broth to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL).
-
Inoculation: Dilute the suspension 1:100. Add 50 µL to each well to achieve a final well concentration of ∼5×105 CFU/mL.
-
Self-Validation Controls:
-
Column 11 (Growth Control): Broth + Inoculum (No drug). Must show visible turbidity.
-
Column 12 (Sterility Control): Broth only. Must remain perfectly clear.
-
-
Incubation & Readout: Incubate anaerobically at 35°C–37°C for 46–48 hours. The MIC is the lowest concentration showing complete inhibition of visible growth.
Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacteria (Delamanid/Pretomanid)
Evaluating anti-TB nitroimidazoles like delamanid requires a different approach due to the slow growth and lipophilic nature of M. tuberculosis[5]. Schena et al. successfully validated the REMA method for delamanid susceptibility testing[7].
Assay Rationale
Mycobacteria clump together in liquid culture, making standard optical density (OD600) readings highly erratic. REMA solves this by measuring metabolic activity rather than physical mass. Viable cells metabolically reduce the blue, non-fluorescent dye resazurin into pink, highly fluorescent resorufin[5].
Fig 2: Resazurin Microtiter Assay (REMA) workflow for mycobacterial drug susceptibility.
Step-by-Step Methodology
-
Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (to reduce clumping).
-
Drug Plate Setup: Dispense 100 µL of 7H9 broth into a 96-well plate. Add delamanid/pretomanid to column 1 and perform 2-fold serial dilutions (Range: 0.0005 to 1.0 µg/mL)[7].
-
Inoculum Preparation: Adjust a log-phase M. tuberculosis culture to a 1.0 McFarland standard. Dilute 1:10 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to all test wells.
-
Incubation: Seal the plate in a secondary container to prevent evaporation and incubate at 37°C for 7 to 14 days.
-
Dye Addition & Readout: Add 30 µL of 0.025% (w/v) resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Interpretation: A color change from blue to pink indicates bacterial viability (drug failure). The MIC is the lowest drug concentration that prevents the color shift (remains blue).
-
Quantitative Data Interpretation & Quality Control
To ensure the self-validating nature of these assays, specific Quality Control (QC) strains must be run alongside clinical or experimental isolates. If the QC strain falls outside the expected MIC range, the entire assay must be invalidated and repeated.
| Target Organism | Nitroimidazole Drug | Recommended Assay | QC Strain | Expected MIC Range (µg/mL) | Clinical Breakpoint (µg/mL) |
| Bacteroides fragilis | Metronidazole | Anaerobic Broth Microdilution | ATCC 25285 | 0.25 – 1.0 | Susceptible ≤ 8.0 |
| Clostridioides difficile | Metronidazole | Agar Dilution / Broth Microdilution | ATCC 700057 | 0.125 – 0.5 | Susceptible ≤ 2.0 |
| M. tuberculosis | Delamanid | REMA / MGIT 960 | H37Rv (ATCC 27294) | 0.006 – 0.025 | Susceptible ≤ 0.125 |
| M. tuberculosis | Pretomanid | REMA / MGIT 960 | H37Rv (ATCC 27294) | 0.06 – 0.25 | Susceptible ≤ 1.0 |
Note: The tentative breakpoint for delamanid using REMA and MGIT is 0.125 mg/L, as established by Schena et al.[7]. Stop codon mutations in the ddn gene (e.g., Trp-88 → STOP) are highly correlated with delamanid resistance[7].
References
-
Nitroimidazole Antibacterial Agents - Basicmedical Key. 1
-
CLSI M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - Clinical and Laboratory Standards Institute. 4
-
Delamanid Susceptibility Testing of Mycobacterium Tuberculosis Using the Resazurin Microtitre Assay and the BACTEC™ MGIT™ 960 System - Journal of Antimicrobial Chemotherapy (Schena et al., 2016). 5
-
Antimicrobial Resistance of Clostridioides (Clostridium) difficile in Cambodia - MDPI. 2
-
Delamanid and bedaquiline resistance patterns in Mycobacterium tuberculosis in Iran: A cross-sectional analysis - PubMed Central. 3
Sources
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- 2. Antimicrobial Resistance of Clostridioides (Clostridium) difficile in Cambodia [mdpi.com]
- 3. Delamanid and bedaquiline resistance patterns in Mycobacterium tuberculosis in Iran: A cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 5. Delamanid susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTEC™ MGIT™ 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vdoc.pub [vdoc.pub]
- 7. academic.oup.com [academic.oup.com]
- 8. standards.globalspec.com [standards.globalspec.com]
Application Note: HPLC Method Development and Validation for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Rationale
Executive Summary
The compound 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS 754917-50-5) is a highly functionalized nitroimidazole derivative[1]. Molecules of this class are frequently utilized as critical intermediates in the synthesis of hypoxia-targeting therapeutics, antiprotozoal agents, and specialized DNA minor groove binders.
Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. The presence of three strong electron-withdrawing groups (EWGs)—a nitro group, a cyano group, and a carboxylic acid—renders the molecule highly polar and acidic. This application note details a robust, self-validating reversed-phase HPLC protocol engineered specifically to overcome poor retention and peak tailing commonly associated with this structural motif.
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, it is critical to design analytical methods based on the fundamental physicochemical properties of the analyte rather than relying on generic screening gradients.
Structural Causality and Column Selection
Based on the structural profile documented in chemical databases[2], the C2-carboxylic acid is highly acidic (estimated pKa < 2.5) due to the inductive effects of the adjacent C4-nitro and C5-cyano groups.
-
The Challenge: On a standard C18 (octadecylsilane) column, highly polar and electron-deficient molecules often elute near the void volume ( t0 ) and exhibit severe peak tailing due to secondary interactions with residual surface silanols.
-
The Solution: A Pentafluorophenyl (PFP) stationary phase is selected. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient stationary phase that provides orthogonal retention mechanisms not possible with C18 columns.
Fig 1: Orthogonal retention mechanisms of the analyte on a PFP stationary phase.
Mobile Phase Optimization
To ensure the carboxylic acid remains fully protonated (neutralized) during the chromatographic run, the mobile phase pH must be maintained at least two units below the analyte's pKa. Similar to the behavior of the parent analog 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid[3], 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) is utilized. TFA acts as both a strong acidifier and an ion-pairing agent, ensuring sharp, symmetrical peaks.
Experimental Protocol
Reagents and Materials
-
Reference Standard: 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (Purity ≥ 97%)[4].
-
Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water, and LC-MS Grade Trifluoroacetic Acid (TFA).
-
Diluent: 90:10 Water:MeCN (v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | UPLC PFP (2.1 x 100 mm, 1.7 µm) | Maximizes π−π and dipole interactions. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses ionization of the -COOH group. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides appropriate elution strength. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm UPLC columns. |
| Column Temp | 40 °C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 2.0 µL | Prevents column overloading. |
| Detection (UV) | 285 nm | Optimal chromophore absorption for nitroimidazoles. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold |
| 1.0 | 95 | 5 | Isocratic focus |
| 6.0 | 40 | 60 | Linear gradient |
| 7.0 | 10 | 90 | Column wash |
| 7.1 | 95 | 5 | Re-equilibration |
| 10.0 | 95 | 5 | End of run |
Step-by-Step Sample Preparation Workflow
Fig 2: Step-by-step sample preparation and HPLC analysis workflow.
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 1.0 mL of DMSO (due to the compound's high crystallinity and rigid planar structure, DMSO ensures complete initial solubilization). Dilute to volume with Acetonitrile.
-
Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (90:10 Water:MeCN) to yield a final concentration of 100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.
System Suitability & Self-Validating Criteria
A method is only scientifically sound if it contains internal checks for validity. Every sequence must begin with a System Suitability Test (SST) consisting of five replicate injections of the Working Solution. The batch is only approved for analysis if the following self-validating criteria are met:
| SST Parameter | Acceptance Criteria | Diagnostic Value (Causality) |
| Retention Time ( Rt ) | 4.2 ± 0.2 min | Confirms proper mobile phase preparation and column chemistry integrity. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Ensures secondary silanol interactions are successfully suppressed by the TFA. |
| Theoretical Plates ( N ) | ≥ 15,000 | Validates column efficiency and proper UPLC plumbing (minimal dead volume). |
| Area %RSD (n=5) | ≤ 2.0% | Confirms autosampler precision and sample stability in the diluent. |
References[3] National Institutes of Health (NIH). "1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | C5H5N3O4 | CID 12067998". PubChem Database. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqeCeoq28VrfIDBTmLe2nFTAzOTzx2ZTuatctZAQLtO2nSOLbYN7BxixpfSTUx3Ffi1tr_2PcempX0oO8cmFXgn5BUihwejtTdH99C-RxyRlTZxlQi_Dth1T7xGCrGAdorBF3m7D0IoTt5z_ia[4] Bidepharm. "CAS:54828-06-71,2-Dimethyl-4-nitro-1H-imidazole-5 ... - 毕得医药". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFirijJmoBtNlvqVzbW1rAaDufWnnhyv3K-l_9IK-9tBM_c9ziptGiTEUmuf8b-hAKyu5R8wAX5AMwCFwKn4_URxO9kXFq5qR5gnYp9tr44_0W7QPN8o3a4UsueX3ILiXQcL6ak4ZNvr9MzsflA[2] Environmental Protection Agency (EPA). "5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid - EPA". CompTox Chemicals Dashboard. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8RS357G2RoqfkDmAYMMMf_gvOpFRKT2Yl66sQ5aScKFMjBgi9VDFQAkalbw2uTmx73tC1WOhSZZ-HPeoYWCY9xd2XQWjni30M9A2aNmQOsM5fimOcWjLr4Ijrw0NJl3nMlTevG3YC4jE1Ig==[1] Ambeed. "CAS Number Length Index - Ambeed.com". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8KUWhEatPoMZVyMFn8DNVkIEeR8BotF568FNDKmFSYsinX_M0VnIkbl1r12FqjpnRgpaHaFQlpqMV__UrlSGcL-K-0A13JiE92MBa221HSgZMePlJGRFxMCmQFa7ykdQaGaR294RfpLJU_ITNJG58H-NcoadciS-
Sources
Technical Support Center: Synthesis Optimization for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis of highly functionalized nitroimidazole derivatives. Here, we address the critical bottlenecks in synthesizing 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 754917-50-5) , a highly electron-deficient intermediate prone to degradation.
Synthesis Strategy & Workflow
The synthesis of this compound requires navigating the extreme electrophilicity of the nitro and cyano groups. The optimal route avoids strong nucleophilic bases, relying instead on a three-step sequence: Electrophilic bromination, Palladium-catalyzed cyanation, and Directed C-H metalation/carboxylation.
Figure 1: Three-step synthesis workflow for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.
Experimental Protocols & Mechanistic Causality
The regio-specific synthesis and functionalization of 1-methyl-4-nitro-1H-imidazole derivatives require careful control of electrophilic and nucleophilic sites . Below are the optimized protocols for the two most challenging steps.
Protocol A: Palladium-Catalyzed C-5 Cyanation
Objective: Convert 5-bromo-1-methyl-4-nitro-1H-imidazole to 1-methyl-4-nitro-1H-imidazole-5-carbonitrile.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under Argon, dissolve 5-bromo-1-methyl-4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc.
Causality & Self-Validation System: Why Zn(CN)₂ instead of KCN? Free cyanide ions are notorious for poisoning Palladium catalysts by forming inactive [Pd(CN)₄]²⁻ complexes. Zn(CN)₂ has low solubility in DMF, acting as a slow-release cyanide reservoir that maintains a low steady-state concentration of CN⁻, preserving the active Pd(0) cycle. Self-Validation: The reaction mixture will transition from a clear yellow solution to a cloudy, opaque suspension as ZnBr₂ precipitates. This visual cue confirms the progression of the cross-coupling. If the solution remains clear, the catalytic cycle has stalled.
Protocol B: Directed C-2 Metalation and Carboxylation
Objective: Convert 1-methyl-4-nitro-1H-imidazole-5-carbonitrile to the final C-2 carboxylic acid. Direct C-H carboxylation of heteroaromatic compounds using CO₂ is an emerging, highly atom-economical strategy .
Step-by-Step Methodology:
-
Dissolve 1-methyl-4-nitro-1H-imidazole-5-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) under Argon and cool to -40 °C using a dry ice/acetonitrile bath.
-
Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene) over 15 minutes, maintaining the internal temperature below -35 °C. Stir for 30 minutes at -40 °C.
-
Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 45 minutes, or pour the mixture onto a vast excess of freshly crushed dry ice.
-
Quench with 1N HCl to pH 2, extract with EtOAc, and purify via recrystallization.
Causality & Self-Validation System: Why TMPMgCl·LiCl? The highly electron-deficient substrate is susceptible to nucleophilic attack and single-electron transfer (SET) reduction by standard alkyllithiums (e.g., n-BuLi). The Knochel-Hauser base (TMPMgCl·LiCl) provides high kinetic basicity with near-zero nucleophilicity. The LiCl breaks up polymeric magnesium aggregates, generating a highly reactive monomeric species that cleanly deprotonates the C-2 position . Self-Validation: Upon dropwise addition of the base, the solution will rapidly develop a deep red/purple color, indicating the formation of the stable, conjugated magnesiated intermediate. If the color fades rapidly to brown/black, moisture is present, or the intermediate is undergoing thermal decomposition.
Quantitative Data: Base Optimization for C-2 Carboxylation
The choice of base is the single most critical factor in the yield of the final compound. The table below summarizes the causality behind base selection and expected outcomes.
| Base Reagent | Equivalents | Temp (°C) | Conversion (%) | Isolated Yield (%) | Major Side Reaction / Failure Mode |
| n-BuLi | 1.1 | -78 | >95 | <10 | Nitro group reduction / SET degradation |
| LDA | 1.2 | -78 | 40 | 25 | Incomplete metalation (poor kinetics) |
| TMPMgCl | 1.2 | -40 | 60 | 45 | Poor solubility / reagent aggregation |
| TMPMgCl·LiCl | 1.2 | -40 | >95 | 88 | None (Clean conversion) |
Troubleshooting Guides & FAQs
Figure 2: Troubleshooting logic tree for resolving low yields during the C-2 carboxylation step.
Frequently Asked Questions
Q: During the cyanation step, my yield plateaus at 40% and I observe unreacted starting material. How can I drive the reaction to completion? A: This is a classic symptom of catalyst poisoning by free cyanide ions. While Zn(CN)₂ is used to keep the steady-state concentration of CN⁻ low, trace water in your DMF can increase its solubility, flooding the system with cyanide and forming the catalytically inactive [Pd(CN)₄]²⁻ species. Solution: Rigorously dry your DMF over 3Å molecular sieves prior to use. Consider adding a catalytic amount of zinc dust (5 mol%) to the reaction mixture to help keep the palladium in its active Pd(0) state.
Q: In the C-2 carboxylation step, I recovered a complex mixture of tarry degradation products instead of the carboxylic acid. What went wrong? A: Tarry mixtures indicate that the metalation base attacked the nitro group via Single Electron Transfer (SET) or nucleophilic addition. If you substituted TMPMgCl·LiCl with n-BuLi or LDA, this is the expected outcome. If you did use TMPMgCl·LiCl, your reaction temperature likely spiked above -20 °C during the base addition. Solution: Ensure the internal temperature remains strictly at or below -40 °C during the base addition. Use an internal temperature probe, not just a bath thermometer, as the metalation is exothermic.
Q: My LC-MS shows successful metalation (confirmed by a D₂O quench test), but my isolated yield of the carboxylic acid is very low. Why isn't the CO₂ trapping efficiently? A: Bubbling CO₂ gas through the solution can be highly inefficient if the gas is not completely dry or if the bubbling rate is too slow, allowing the magnesiated intermediate to protonate from trace environmental moisture before it can react with the CO₂. Solution: Pass the CO₂ gas through a Drierite column before it enters the reaction flask. Alternatively, pour the cold reaction mixture directly onto a large excess of freshly crushed, dry ice (solid CO₂) under an inert atmosphere. This guarantees an overwhelming excess of an anhydrous electrophile.
References
-
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry / Academia.edu. URL:[Link]
-
C-H carboxylation of aromatic compounds via CO2 fixation. ChemSusChem / ResearchGate. URL:[Link]
-
Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. URL:[Link]
-
Multiple Regio- and Chemoselective Functionalizations of Pyrimidine Derivatives Using TMPMgCl×LiCl and TMP2Mg×2LiCl. Chemistry - A European Journal / ResearchGate. URL:[Link]
Technical Support Center: Troubleshooting Solubility for 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Welcome to the Application Scientist Support Center. This guide is designed for researchers and formulation scientists working with 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 754917-50-5)[1].
Due to its highly functionalized imidazole core, this compound presents unique physicochemical challenges. The strong electron-withdrawing effects of the 4-nitro and 5-cyano groups pull electron density away from the C2-carboxylic acid, significantly lowering its pKa (estimated < 2.5). While this makes the compound highly amenable to salt formation in basic media, the neutral free acid is highly crystalline, rigid, and poorly soluble in unbuffered aqueous environments.
The following guide bridges the gap between theoretical physical chemistry and practical benchtop application, ensuring your assays and in vivo models remain robust and reproducible.
Quantitative Solubility Profile
Data represents estimated solubility thresholds based on the compound's ionization profile and solvent dielectric constants.
| Solvent / Medium | State of Compound | Estimated Solubility Limit | Application Note |
| Water (pH < 3.0) | Free Acid (Protonated) | < 0.1 mg/mL | Highly crystalline; resists hydration. |
| Water (pH 7.4) | Free Acid (Kinetic) | < 0.5 mg/mL | Prone to rapid precipitation upon solvent shock. |
| Buffer (pH > 7.0) | Sodium Salt (Ionized) | > 20.0 mg/mL | Thermodynamically stable; ideal for in vivo dosing. |
| 100% DMSO | Free Acid | 50.0 mM (~10 mg/mL) | Optimal for in vitro stock solutions. |
| Ethanol (Absolute) | Free Acid | ~ 5.0 mg/mL | Moderate solubility; useful as a co-solvent. |
Diagnostic Workflow: Resolving Precipitation Events
Figure 1: Diagnostic decision tree for resolving solubility failures in aqueous and organic media.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound crash out as a cloudy precipitate when I add the DMSO stock directly to cell culture media? Causality: This is a classic failure of[2]. While the compound is thermodynamically soluble in pH 7.4 media (as a deprotonated carboxylate), adding a concentrated DMSO drop causes immediate local "solvent shock." The free acid precipitates kinetically before the buffering agents in the media can deprotonate and dissolve it. Once forced into a crystalline state, the dissolution rate becomes extremely slow. Actionable Fix: Never add the DMSO stock directly to the final assay volume. Instead, use a step-down dilution: dilute the DMSO stock 1:10 into an intermediate alkaline buffer (e.g., 0.1 M NaHCO3), vortex immediately, and then dilute this intermediate solution into your final cell culture media.
Q2: Can I just heat the aqueous solution to force the free acid into solution? Causality: Heating increases kinetic energy and temporary solubility, but upon cooling to 37°C or room temperature, the solution becomes supersaturated. It will eventually nucleate and precipitate, ruining your experiment mid-assay[3]. Furthermore, prolonged heating of cyano-imidazoles in aqueous media risks the hydrolysis of the nitrile group (-CN) to an amide (-CONH2), altering the chemical identity of your test article. Actionable Fix: Rely on pH adjustment (ionization) rather than heat. If the compound requires heat to dissolve in an aqueous buffer, it is not thermodynamically stable at that concentration.
Q3: What is the most reliable vehicle for in vivo dosing (IV/IP) in rodents? Causality: Intravenous and intraperitoneal routes require fully dissolved, particulate-free solutions to avoid embolisms or local tissue necrosis. Because the free acid is insoluble in physiological saline, you must either form a salt in situ or use a solubilizing excipient matrix[4]. Actionable Fix: Formulate the compound as a sodium salt using exact stoichiometric equivalents of NaOH (See Protocol B below). Alternatively, if a suspension is acceptable for oral gavage (PO), formulate in 0.5% Methylcellulose / 0.1% Tween 80.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM In Vitro DMSO Stock
This protocol ensures maximum stability and prevents water-induced nucleation during storage.
-
Calculate Mass: To prepare 1.0 mL of a 50 mM stock, weigh exactly 9.81 mg of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (MW: 196.12 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Causality: Standard benchtop DMSO absorbs atmospheric moisture, which drastically reduces the solubility limit of lipophilic compounds.
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Self-Validation (QC): Hold the vial against a light source. The solution must be perfectly clear with no Tyndall effect (light scattering).
-
Storage: Aliquot into single-use amber vials and store at -20°C. Note: Freeze-thaw cycles encourage crystal nucleation.
Protocol B: In Situ Sodium Salt Formulation for In Vivo Dosing (10 mg/mL)
This protocol utilizes precise pH manipulation to generate a highly soluble, biocompatible sodium salt without relying on toxic co-solvents.
-
Initial Suspension: Weigh 10.0 mg (0.051 mmol) of the compound into a sterile glass vial. Add 850 µL of sterile DI water or 0.9% saline. The compound will form a cloudy suspension.
-
Stoichiometric Ionization: Add exactly 51.0 µL of 1.0 M NaOH (0.051 mmol, 1.0 equivalent).
-
Causality: Using exactly 1.0 equivalent ensures complete deprotonation of the C2-carboxylic acid without creating a highly basic environment that could hydrolyze the cyano group.
-
-
Dissolution: Vortex for 2-3 minutes. As the sodium salt forms, the suspension will rapidly clear into a homogenous solution.
-
Volume Adjustment: Add sterile saline to bring the final volume to exactly 1.0 mL.
-
Self-Validation (QC): Measure the pH using a sterile micro-probe or pH indicator strip. The pH must read between 7.0 and 7.8 .
-
If pH < 6.5 and cloudy: Incomplete salt formation. Add 0.1 M NaOH in 2 µL increments.
-
If pH > 8.5: Risk of compound degradation. Discard and remake.
-
References
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]
-
Dehring, K. A., et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Biomolecular Screening. URL:[Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. URL:[Link]
Sources
- 1. CAS Number Length Index | Ambeed [ambeed.com]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic Acid Instability
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid . This highly functionalized imidazole derivative presents unique handling challenges due to its tri-functional instability: a labile C2-carboxylic acid, a hydrolyzable C5-cyano group, and a photolabile C4-nitro group.
Here, we synthesize field-proven insights with mechanistic chemistry to help you design self-validating workflows and prevent compound degradation.
Mechanistic Overview of Instability
Understanding the causality behind the degradation of this compound is critical for designing robust experimental protocols. The molecule degrades via three primary pathways:
-
Spontaneous Decarboxylation (C2 Position): Imidazole-2-carboxylic acids are inherently prone to spontaneous decarboxylation under neutral or acidic conditions, even at room temperature[1]. In this specific molecule, the intense electron-withdrawing effects of the C4-nitro and C5-cyano groups severely exacerbate this instability. The loss of CO2 generates a transient, highly reactive N-heterocyclic carbene (or imidazolinium ylide) intermediate that rapidly protonates in the presence of water or protic solvents, making the reaction irreversible[1]. Elevated temperatures further accelerate this CO2 loss[2].
-
Nitrile Hydrolysis (C5 Position): The cyano group is susceptible to nucleophilic attack by water. Particularly under extreme pH conditions, it hydrolyzes into an amide, and eventually into a carboxylic acid.
-
Photolytic Degradation (C4 Position): Nitroimidazoles strongly absorb near-UV light (300–400 nm)[3]. Exposure to ambient laboratory lighting induces direct photolysis, leading to the cleavage of the nitro group or the generation of reactive oxygen species via hydroxyl radical oxidation[3]. The low quantum yield of this process means that while it is slow, prolonged exposure completely degrades the sample[4].
Fig 1: Primary degradation pathways of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: Why does my compound completely degrade during LC-MS analysis, showing a mass shift of -44 Da? A1: A mass shift of -44 Da indicates complete decarboxylation[2]. This is the most common issue encountered when dissolving this compound in standard LC-MS aqueous mobile phases (e.g., 0.1% Formic Acid in Water). The acidic environment protonates the transient carbene intermediate, driving the equilibrium toward irreversible CO2 loss[1]. Solution: Prepare your samples in cold, aprotic solvents immediately prior to injection, and utilize a chilled autosampler (4°C).
Q2: My stock solutions turn yellow/brown over a few days on the benchtop. Is the compound still viable? A2: No. The color change is a visual indicator of photolytic degradation of the nitroimidazole core[3]. Nitroimidazoles undergo rapid near-UV photolysis under standard fluorescent laboratory lights. Solution: Always use amber glass vials and store stock solutions in the dark.
Q3: How do I prevent the hydrolysis of the cyano group during long-term storage? A3: Nitrile hydrolysis requires water. Storing the compound in aqueous buffers, even at neutral pH, will slowly convert the cyano group to an amide. Solution: Reconstitute the powder in anhydrous, low-amine DMSO or Acetonitrile, and store aliquots at -20°C or -80°C.
Quantitative Stability Data
The following table summarizes the estimated half-life ( t1/2 ) and primary degradation pathways of the compound across various solvent systems and conditions.
| Solvent System | Temperature | Illumination | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) |
| 0.1% Formic Acid (Aq) | 25°C | Ambient Light | Decarboxylation (-44 Da) | < 30 minutes |
| PBS Buffer (pH 7.4) | 37°C | Dark | Decarboxylation & Hydrolysis | ~2 hours |
| Methanol | 25°C | Dark | Decarboxylation | ~12 hours |
| Anhydrous DMSO | 25°C | Ambient Light | Photodegradation | ~48 hours |
| Anhydrous DMSO | -20°C | Dark | Stable | > 6 months |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols have been designed to mitigate all three degradation pathways simultaneously.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Causality: By eliminating water and light, and minimizing thermal energy, we arrest decarboxylation, hydrolysis, and photolysis.
-
Equilibration: Allow the lyophilized powder of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid to reach room temperature in a desiccator to prevent condensation upon opening.
-
Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%). Do not use protic solvents like methanol or ethanol, as they facilitate protonation of the decarboxylation intermediate.
-
Reconstitution: Dissolve the compound to a concentration of 10 mM or 50 mM. Perform this step under subdued lighting.
-
Aliquotting: Dispense the solution into single-use, amber glass vials with PTFE-lined caps to prevent photolysis and moisture ingress.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Stability-Indicating LC-MS Analytical Workflow
Causality: Cold temperatures and rapid analysis times prevent on-column decarboxylation. Tracking the specific decarboxylated mass acts as an internal validation control.
-
Sample Prep: Thaw a single-use amber vial of the DMSO stock immediately before the run.
-
Dilution: Dilute the sample to the working concentration (e.g., 1 µg/mL) using cold (4°C) Acetonitrile. Avoid aqueous diluents if the sample will sit in the autosampler for more than 1 hour.
-
Autosampler: Set the LC-MS autosampler temperature strictly to 4°C.
-
Chromatography: Use a rapid gradient (e.g., 2-3 minutes) on a C18 column to minimize the time the compound spends in the aqueous mobile phase.
-
Detection (Self-Validation): Monitor the parent ion [M-H]- and explicitly set up a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) channel for the decarboxylated product [M-44-H]-. If the decarboxylated peak accounts for >5% of the total area, the sample prep must be repeated.
Fig 2: Workflow for stability-indicating LC-MS sample preparation and analysis.
Sources
- 1. Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitroimidazole Derivative Permeability & Delivery
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the paradoxical physicochemical properties of nitroimidazole derivatives. Whether you are developing antitubercular agents or hypoxia-activated prodrugs (HAPs) for oncology, balancing aqueous solubility with membrane permeability is a critical hurdle.
This guide provides mechanistic troubleshooting, field-proven workflows, and self-validating protocols to help you overcome poor cell permeability and optimize your delivery systems.
I. Frequently Asked Questions (Mechanisms & Causality)
Q: Why do my novel bicyclic nitroimidazole compounds show high target potency but fail Caco-2 and PAMPA permeability assays? A: This is a classic "solubility-permeability tradeoff." Base nitroimidazoles are often highly lipophilic, resulting in poor aqueous solubility but high passive permeability[1]. To improve solubility, medicinal chemists frequently introduce polar moieties (e.g., amines). However, this increases the Polar Surface Area (PSA) and introduces hydrogen-bond donors. In transcellular models like Caco-2 or PAMPA, a high PSA creates a massive desolvation energy penalty, preventing the molecule from partitioning into the hydrophobic lipid bilayer. Additionally, certain functionalized nitroimidazoles become high-affinity substrates for apical efflux transporters like P-glycoprotein (P-gp), actively pumping the drug back into the apical chamber.
Q: How does the hypoxia-activated prodrug (HAP) mechanism influence the intracellular permeability and retention of compounds like Evofosfamide (TH-302)? A: The causality of HAP retention lies in redox-driven intracellular trapping. Evofosfamide utilizes a 2-nitroimidazole trigger linked to a cytotoxic payload (Br-IPM). In normoxic tissues, the prodrug is highly permeable, stable, and diffuses freely in and out of cells. However, in the hypoxic tumor core, 1-electron reductases convert the nitro group to a radical anion. Without oxygen to force rapid reoxidation (futile cycling), the radical undergoes irreversible fragmentation. This releases the highly reactive Br-IPM, which immediately crosslinks DNA[2]. The drug goes from a highly permeable prodrug to a covalently bound intracellular trap, ensuring localized efficacy.
Mechanism of Evofosfamide (TH-302) activation and DNA crosslinking in hypoxic environments.
II. Troubleshooting Workflows & Experimental Protocols
Workflow A: Enhancing Oral Permeability via Mesoporous Silica Nanoparticles (MCM-41)
The Challenge: Your nitroimidazole derivative (e.g., a nitroimidazopyrazinone) has high intrinsic permeability but such poor aqueous solubility that it precipitates in the GI tract, resulting in erratic oral bioavailability. The Solution: Encapsulation in amine-functionalized MCM-41 mesoporous silica nanoparticles. The high surface area of MCM-41 maintains the drug in an amorphous state, enhancing dissolution, while the functionalized nanoparticles facilitate cellular endocytosis[3].
Step-by-Step Protocol:
-
Sol-Gel Synthesis: Synthesize MCM-41 using cetyltrimethylammonium bromide (CTAB) as a template and tetraethyl orthosilicate (TEOS) as the silica precursor. Calcined at 550°C to remove the template.
-
Surface Functionalization: Reflux the calcined MCM-41 with 3-aminopropyltriethoxysilane (APTES) in toluene for 24 hours to graft amine (-NH2) groups onto the surface. This improves electrostatic interaction with the nitroimidazole.
-
Rotary Evaporation Encapsulation: Dissolve your nitroimidazole derivative in a volatile organic solvent (e.g., methanol/dichloromethane). Suspend the functionalized MCM-41 in the solution. Use rotary evaporation under reduced pressure to slowly drive the drug into the mesopores.
-
Self-Validating Step (Encapsulation Efficiency): Extract a known mass of the loaded nanoparticles in pure methanol, sonicate, and quantify the supernatant via HPLC. Validation Check: A successful run must yield an Encapsulation Efficiency (EE%) of ≥86%[3]. If EE% is lower, increase the amine functionalization density.
-
Permeability Assessment: Apply the nanoformulation to a Caco-2 transwell assay. You should observe a shift from passive diffusion to endocytosis-mediated uptake, bypassing traditional efflux pumps.
Step-by-step workflow for encapsulating nitroimidazoles in MCM-41 mesoporous silica.
Workflow B: Designing HAPs to Bypass Solid Tumor Permeability Limits
The Challenge: Conventional chemotherapeutics fail to penetrate the hypoxic core of solid tumors due to high interstitial fluid pressure and poor vascularization. The Solution: Conjugate the active drug to a 2-nitroimidazole moiety via an amide linkage. This prodrug is highly permeable and unreactive in normoxic outer layers, allowing it to diffuse deeply into the hypoxic core before activation[4].
Step-by-Step Protocol:
-
Conjugation: Synthesize the prodrug by linking a 2-nitroimidazole derivative to the primary amine of your active payload (e.g., doxorubicin) via an amide bond.
-
Normoxic Stability Testing: Incubate the prodrug in cell culture media at 37°C under 21% O2.
-
Hypoxic Activation Assay: Incubate parallel samples in a hypoxic chamber (0.1% O2). Under these conditions, the 2-nitroimidazole group reduces, triggering the formation of a 6-membered cyclic structure that cleaves the amide bond[4].
-
Self-Validating Step (Release Kinetics): Perform LC-MS quantification at 1, 4, 12, and 24 hours. Validation Check: The prodrug must show >95% stability at 24 hours in normoxia, and >80% conversion to the free active drug in hypoxia. If normoxic cleavage occurs, the amide linkage is sterically compromised and must be redesigned.
III. Quantitative Data Summary
When troubleshooting, benchmark your compounds against established nitroimidazole derivatives. The table below summarizes the physicochemical and permeability metrics that dictate formulation strategies.
| Compound Type / Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability ( Papp×10−6 cm/s) | Plasma Protein Binding (%) | Primary Limitation & Causality |
| Bicyclic 4-Nitroimidazole (Base) [1] | <2 (Very Poor) | >10 (High) | >90% | Dissolution limited. High lipophilicity drives passive diffusion but prevents GI solubilization. |
| Amino-nitroimidazole [1] | >50 (Moderate) | ∼5 (Moderate) | ∼80% | Permeability limited. Added amines increase PSA, raising the desolvation penalty at the lipid bilayer. |
| MCC7433 in MCM-41 (Nanoparticle) [3] | >200 (Enhanced) | High (Endocytosis) | N/A | Formulation dependent. Solves the solubility-permeability tradeoff but requires complex manufacturing. |
| Evofosfamide (TH-302) [2] | Soluble | High (Normoxia) | N/A | Redox dependent. Highly permeable until hypoxic reduction triggers irreversible intracellular trapping. |
IV. References
-
Targeting and Treatment of Tumor Hypoxia by Newly Designed Prodrug Possessing High Permeability in Solid Tumors Molecular Pharmaceutics[Link]
-
Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis PLoS One (NCBI/PMC)[Link]
-
Mesoporous Silica Nanoparticles Improve Oral Delivery of Antitubercular Bicyclic Nitroimidazoles ACS Biomaterials Science & Engineering (NCBI/PubMed) [Link]
-
Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy Antioxidants & Redox Signaling (NCBI/PMC)[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous Silica Nanoparticles Improve Oral Delivery of Antitubercular Bicyclic Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Resistance Studies with Nitroimidazole Drugs
Introduction: The Challenge of Nitroimidazole Resistance
The 5-nitroimidazole (5-NI) class of antimicrobial agents, with metronidazole as its cornerstone, represents a critical therapeutic option for infections caused by anaerobic protozoa and bacteria. These pathogens, including Trichomonas vaginalis, Giardia lamblia, and bacteria of the Bacteroides fragilis group, are responsible for a significant burden of human disease globally.[1][2][3] The efficacy of 5-NI drugs hinges on their reductive activation within these microorganisms, a process dependent on the unique low-redox-potential metabolic pathways absent in their aerobic hosts.[4][5]
However, the emergence of clinical resistance to metronidazole, first reported shortly after its introduction in 1959, poses a growing threat to its therapeutic utility.[6][7] Resistance to one nitroimidazole agent is frequently associated with decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[2][6] Understanding the molecular underpinnings of this shared resistance is paramount for predicting treatment outcomes, guiding therapeutic choices, and developing novel agents that can circumvent these mechanisms. This guide provides a comprehensive overview of the mechanisms driving nitroimidazole cross-resistance, details robust experimental workflows for its evaluation, and presents comparative data to inform research and drug development professionals.
Part 1: Molecular Basis of Action and Cross-Resistance
The selective toxicity of nitroimidazoles is a direct consequence of their mechanism of action, which is intrinsically linked to the mechanism of resistance.
The Activation Pathway: A Prerequisite for Cytotoxicity
Nitroimidazoles are administered as inactive prodrugs that passively diffuse into microbial cells.[5][6] Their activation is a reductive process that occurs only in organisms with specific low-redox-potential electron transport proteins. The key steps are:
-
Electron Transfer: In anaerobic protozoa like T. vaginalis and G. lamblia, the enzyme Pyruvate:ferredoxin Oxidoreductase (PFOR) transfers electrons from pyruvate to a small, iron-sulfur protein called ferredoxin (Fd).[1][8][9]
-
Nitro Group Reduction: The reduced ferredoxin donates its electron to the nitro group of the nitroimidazole drug. This single-electron transfer reduces the drug, converting it into a highly reactive nitro radical anion.[4][6]
-
DNA Damage and Cell Death: This short-lived, cytotoxic radical interacts with and induces breaks in the microbial DNA, disrupting its structure and leading to cell death.[4][6][10]
In some organisms, other enzymes like nitroreductases (NTRs) or thioredoxin reductase can also participate in this reductive activation.[6][8][11][12]
Mechanisms of Resistance: A Shared Vulnerability
Cross-resistance among nitroimidazoles arises because they are structurally similar and rely on the same metabolic pathways for activation. Consequently, a mutation or alteration that impairs this pathway will typically affect the activity of the entire drug class.
The principal mechanisms of resistance include:
-
Impaired Reductive Activation: This is the most common mechanism. Downregulation or functional loss of enzymes critical for drug activation, such as PFOR and ferredoxin, prevents the conversion of the prodrug into its toxic form.[6][9][13] This is a hallmark of high-level, anaerobic resistance developed in laboratory settings.[6][14]
-
Altered Nitroreductase (NTR) Activity: In organisms like Trypanosoma brucei, a specific Type I NTR is responsible for activating nitro drugs like fexinidazole and nifurtimox.[11][12][15] Loss of one or both copies of the NTR gene, or mutations that inactivate the enzyme, confer resistance to both drugs.[12][15]
-
Enhanced Oxygen Scavenging (Aerobic Resistance): Clinically observed resistance is often "aerobic." In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the inactive parent compound.[6][14] Resistance can arise from impaired oxygen scavenging systems, which increases intracellular oxygen concentration and facilitates this futile cycling, thereby preventing the drug from reaching its DNA target.[6]
-
Increased Drug Efflux: Although less characterized, active transport of the drug out of the cell via efflux pumps, such as those encoded by nim genes in bacteria, can contribute to resistance by reducing the intracellular drug concentration.[16]
Part 2: Comparative Efficacy and Cross-Resistance Data
In vitro susceptibility testing is crucial for quantifying the potency of different nitroimidazoles and establishing patterns of cross-resistance. The Minimum Inhibitory Concentration (MIC) for bacteria or Minimum Lethal Concentration (MLC) for protozoa are key metrics, with lower values indicating higher potency.
Table 1: Comparative In Vitro Activity Against Trichomonas vaginalis
| Drug | Mean MIC/MLC (μg/mL) | Resistance Rate (%) | Notes |
| Metronidazole | 2.25 - 13.5 | 7% - 11% | Serves as the reference compound. Resistance prevalence varies by population.[17][18] |
| Tinidazole | 1.11 | 2% | Generally more potent than metronidazole against both susceptible and resistant isolates.[18][19] |
| Secnidazole | 1.11 - 5.9 | 1% - 4% | Shows superior in vitro activity compared to metronidazole, with a significantly lower median MLC.[17][18][20] |
| Ornidazole | 0.5 | 0% | In some studies, demonstrates the highest potency with no observed resistance.[18] |
Data synthesized from multiple studies on clinical isolates. Resistance is often defined as an MIC/MLC > 2-4 µg/mL or ≥50 µg/mL depending on the study protocol.[18][21]
Insight: The data clearly show that resistance to metronidazole is associated with cross-resistance to other 5-nitroimidazoles.[6] However, this cross-resistance is often incomplete.[19] Isolates with low-to-moderate metronidazole resistance may still be susceptible to tinidazole or secnidazole, which exhibit greater intrinsic activity.[17][20] This provides a rationale for using alternative nitroimidazoles in cases of metronidazole treatment failure.[19][22]
Table 2: Comparative In Vitro Activity Against Anaerobic Bacteria
| Organism Group | Drug | MIC90 (μg/mL) |
| Bacteroides fragilis group | Metronidazole | ≤ 4 |
| Tinidazole | ≤ 4 | |
| Ornidazole | ≤ 4 | |
| Anaerobic cocci | Metronidazole | > 4 |
| Tinidazole | > 4 | |
| Ornidazole | > 4 |
MIC90 is the concentration required to inhibit 90% of isolates. Data adapted from a study of 355 clinical isolates.[23]
Insight: Against highly susceptible organisms like the B. fragilis group, metronidazole, tinidazole, and ornidazole show comparable, potent activity.[23] However, organisms with intrinsic resistance, such as certain anaerobic cocci, are resistant to all three compounds, demonstrating complete cross-resistance within the class.[23]
Table 3: Reciprocal Cross-Resistance of Fexinidazole and Nifurtimox in Trypanosoma brucei
| Cell Line | Resistance to Nifurtimox (Fold-Increase) | Resistance to Fexinidazole (Fold-Increase) |
| Nifurtimox-Resistant (NfxR) | ~8-fold | ~27-fold |
| Fexinidazole-Resistant (FxR) | ~10-fold | ~11-fold |
Data from in vitro selection studies.[11][15]
Insight: In T. brucei, parasites selected for resistance to nifurtimox show high levels of cross-resistance to fexinidazole, and vice-versa.[11][15] This strong reciprocal cross-resistance is mechanistically linked to the downregulation of a shared Type I NTR activation enzyme, highlighting the risks of sequential or parallel development of drugs with similar activation pathways.[15][24][25]
Part 3: Experimental Protocols for Assessing Cross-Resistance
A self-validating experimental design is crucial for generating reliable and comparable susceptibility data. The following protocols are based on established standards.
Experimental Workflow Overview
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis | Parasitology | Cambridge Core [cambridge.org]
- 8. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 11. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Secnidazole: a treatment for trichomoniasis in adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. ovid.com [ovid.com]
comparing the mechanism of action with other antimicrobial agents
As a Senior Application Scientist, evaluating the mechanism of action (MoA) of a novel antimicrobial agent requires moving beyond surface-level phenotypic observations to establish rigorous, molecular-level causality. The discovery of Teixobactin —a depsipeptide isolated from uncultured soil bacteria—represents a paradigm shift in antimicrobial development due to its lack of detectable resistance.
To understand why Teixobactin succeeds where traditional antibiotics fail, we must objectively compare its MoA against standard-of-care cell wall inhibitors: Vancomycin (a glycopeptide) and β-Lactams (e.g., Penicillin, Amoxicillin). This guide dissects the molecular targets, quantitative performance, and the self-validating experimental workflows required to prove these mechanistic claims.
Mechanistic Divergence: Targeting the Cell Wall
The bacterial cell wall is a highly validated target, but where and how an agent binds dictates its vulnerability to resistance mechanisms.
-
β-Lactams: Act as structural analogs of the terminal D-Ala-D-Ala of peptidoglycan precursors. They covalently bind and inactivate Penicillin-Binding Proteins (PBPs), halting transpeptidation. Resistance frequently occurs via target mutation (e.g., mecA in MRSA) or enzymatic degradation (β-lactamases).
-
Vancomycin: Binds directly to the D-Ala-D-Ala terminus of Lipid II via hydrogen bonding, creating steric hindrance that prevents PBPs from accessing the precursor. Resistance occurs when bacteria reprogram their synthesis to produce D-Ala-D-Lac, dropping Vancomycin's binding affinity by ~1000-fold.
-
Teixobactin: Binds to the highly conserved pyrophosphate motif of multiple lipid precursors, including Lipid II (peptidoglycan) and Lipid III (wall teichoic acid) . Because the pyrophosphate moiety is an immutable, non-peptide structural requirement for precursor function, target modification by the bacteria is evolutionarily restricted. Furthermore, Teixobactin forms supramolecular fibril assemblies on the membrane surface, irreversibly sequestering these precursors and triggering catastrophic cell wall degradation .
Fig 1. Comparative mechanism of action for Teixobactin, Vancomycin, and β-Lactams.
Quantitative Performance Comparison
To objectively evaluate these agents, we look at their binding affinities, Minimum Inhibitory Concentrations (MIC), and susceptibility to resistance development.
| Parameter | Teixobactin | Vancomycin | β-Lactams (Amoxicillin) |
| Primary Target | Lipid II & Lipid III (Pyrophosphate) | Lipid II (D-Ala-D-Ala) | Penicillin-Binding Proteins (PBPs) |
| Binding Affinity ( Kd ) | ~0.1 - 0.3 µM (Lipid II) | ~1.0 - 3.0 µM (Lipid II) | N/A (Covalent binding) |
| MIC vs. MRSA | 0.25 µg/mL | 1.0 - 2.0 µg/mL | > 32 µg/mL (Resistant) |
| MIC vs. VRE | 0.5 µg/mL | > 64 µg/mL (Resistant) | Variable / Resistant |
| Resistance Frequency | < 10−10 (Undetectable) | 10−6 to 10−8 | High (via β-lactamases/mecA) |
Experimental Validation Protocols
To prove that a novel agent acts via specific cell wall inhibition rather than non-specific membrane toxicity, we must deploy orthogonal, self-validating assays.
Protocol 1: Macromolecular Synthesis (MMS) Assay
This assay uses radiolabeled precursors to monitor the five major biosynthetic pathways in bacteria. If an agent causes non-specific membrane lysis, all pathways will shut down simultaneously. If it specifically targets the cell wall, only peptidoglycan synthesis will halt initially .
Step-by-Step Methodology:
-
Culture Preparation: Grow Staphylococcus aureus to mid-logarithmic phase ( OD600≈0.4 ) in Mueller-Hinton broth.
-
Precursor Aliquoting: Divide the culture into five parallel sets. Spike each set with a specific radiolabeled precursor:
-
[3H] -thymidine (DNA synthesis)
-
[3H] -uridine (RNA synthesis)
-
[3H] -leucine (Protein synthesis)
-
[3H] -acetate (Lipid synthesis)
-
[14C] -N-acetylglucosamine (Peptidoglycan synthesis)
-
-
Drug Treatment: Add Teixobactin at 0.5×, 1×, and 4× MIC. Include Vancomycin as a positive control for cell wall inhibition, and untreated wells as growth controls.
-
Incubation & Quenching: Incubate for 20 minutes (less than one doubling time). Quench the reactions by adding ice-cold 10% Trichloroacetic acid (TCA). Causality Note: TCA precipitates synthesized macromolecules while leaving unincorporated free radiolabeled precursors in solution.
-
Filtration & Quantification: Filter the precipitates through glass microfiber filters (GF/C). Wash extensively with 5% TCA, dry, and quantify incorporation using a liquid scintillation counter.
Self-Validation Logic: The system validates itself through internal controls. If Teixobactin specifically inhibits [14C] -GlcNAc incorporation while [3H] -leucine and [3H] -thymidine continue to incorporate at control levels for the first 20 minutes, non-specific membrane disruption is definitively ruled out.
Protocol 2: Surface Plasmon Resonance (SPR) for Lipid II Binding
To quantify the binding affinity ( Kd ) and stoichiometry of the antibiotic to Lipid II, we use SPR. Because Lipid II is highly amphipathic, it must be presented in a biomimetic lipid bilayer to prevent artifactual micelle formation.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a Biacore L1 sensor chip, which features lipophilic anchors designed to capture intact liposomes.
-
Liposome Formulation: Extrude two sets of liposomes (100 nm diameter):
-
Reference Flow Cell: 100% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).
-
Active Flow Cell: 98% DOPC + 2% purified Lipid II.
-
-
Immobilization: Inject liposomes across their respective flow cells at 5 µL/min until a stable baseline of ~4000 Response Units (RU) is achieved. Wash with 50 mM NaOH to remove loosely bound multilamellar vesicles.
-
Analyte Injection: Inject Teixobactin (analyte) at a flow rate of 30 µL/min (to minimize mass transport limitations) in a concentration series from 0.05 µM to 5.0 µM.
-
Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase. Regenerate the surface using a brief pulse of 50% isopropanol/50 mM NaOH if necessary.
-
Data Fitting: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model or a steady-state affinity model to calculate the Kd .
Self-Validation Logic: By using a 100% DOPC reference cell, the protocol automatically subtracts any non-specific partitioning of the hydrophobic antibiotic into the lipid bilayer. The resulting RU strictly represents specific target binding to Lipid II.
Fig 2. Surface Plasmon Resonance (SPR) workflow for quantifying Lipid II binding kinetics.
Conclusion & Future Perspectives
The comparative MoA analysis reveals that while Vancomycin and β-Lactams target mutable peptide sequences or enzymes, Teixobactin targets an immutable pyrophosphate structural motif. By utilizing rigorous, self-validating assays like the Macromolecular Synthesis Assay and biomimetic SPR, researchers can definitively separate non-specific membrane toxins from true, high-affinity cell wall inhibitors. For drug development professionals, Teixobactin provides the ultimate blueprint: targeting highly conserved, non-proteinaceous precursors to bypass the evolutionary mechanisms of antimicrobial resistance.
References
-
Ling, L. L., Schneider, T., Peoples, A. J., Spoering, A. L., Engels, I., Conlon, B. P., ... & Lewis, K. (2015). "A new antibiotic kills pathogens without detectable resistance." Nature.[Link]
-
Cotsonas King, A., & Wu, L. (2009). "Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents." Current Protocols in Pharmacology.[Link]
-
Hurst, P. J., Morris, M. A., Graham, A. A., Nowick, J. S., & Patterson, J. P. (2021). "Visualizing Teixobactin Supramolecular Assemblies and Cell Wall Damage in B. Subtilis Using CryoEM." ACS Omega.[Link]
validation of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid as a hypoxia marker
Title: Pre-Clinical Validation of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic Acid as a Next-Generation Hypoxia Marker
As a Senior Application Scientist, I frequently consult with drug development teams struggling to multiplex hypoxia detection in live-cell assays or modular PET/SPECT imaging. For decades, the field has relied on 2-nitroimidazoles like Pimonidazole (Pimo) and EF5. While these are undisputed gold standards for post-mortem immunohistochemistry (IHC), their rigid structures lack accessible handles for custom bioconjugation.
Enter 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CMNIC) . This compound represents a paradigm shift in probe design. By utilizing a highly tuned 4-nitroimidazole scaffold, CMNIC offers researchers a modular, bifunctional building block that can be directly coupled to fluorophores, peptides, or radiometal chelators without sacrificing hypoxia selectivity.
This guide objectively compares CMNIC against legacy markers, dissects the mechanistic causality of its design, and provides self-validating experimental protocols for its application.
Mechanistic Rationale: Tuning the Reduction Potential
To understand why CMNIC is highly effective, we must look at the thermodynamics of bioreductive trapping. Hypoxia markers function by undergoing a one-electron reduction catalyzed by intracellular nitroreductases. In normoxic cells, oxygen outcompetes the marker, oxidizing the nitro radical anion back to its parent state (futile cycling). In hypoxic cells (<10 mmHg O2), the radical is further reduced to a reactive hydroxylamine that covalently binds to cellular macromolecules[1].
The critical metric here is the Single-Electron Reduction Potential (SERP) .
-
Standard 2-nitroimidazoles (like Pimonidazole) have a SERP of approximately -0.39 V, which is ideal for hypoxia trapping [1].
-
Standard unsubstituted 4-nitroimidazoles have a SERP of roughly -0.56 V, making them too difficult to reduce and resulting in poor hypoxia selectivity [1].
The CMNIC Advantage: CMNIC is a 4-nitroimidazole, but it is heavily modified. The addition of a strongly electron-withdrawing cyano group (-CN) at the 5-position and a carboxylic acid (-COOH) at the 2-position drastically increases the electron affinity of the imidazole ring [2]. This inductive pull shifts the SERP from -0.56 V to an estimated -0.41 V, bringing it directly into the optimal thermodynamic window for hypoxia targeting.
Fig 1. Bioreductive trapping mechanism of CMNIC in hypoxic environments.
Comparative Performance Data
How does CMNIC stack up against the alternatives? The table below synthesizes the physicochemical and operational differences between CMNIC and legacy markers.
| Marker | Base Scaffold | Reduction Potential (SERP) | Hypoxia Selectivity Factor (HSF) | Conjugation Handle | Primary Application |
| Pimonidazole | 2-Nitroimidazole | ~ -0.39 V | High (Gold Standard) | None (Requires specific Abs) | Ex vivo IHC, Flow Cytometry |
| EF5 | 2-Nitroimidazole | ~ -0.38 V | High | Pentafluoropropyl | Ex vivo IHC, PET (18F) |
| Standard 4-Nitro | 4-Nitroimidazole | ~ -0.56 V | Low | Variable | Radiosensitization |
| CMNIC | 4-Nitroimidazole | ~ -0.41 V (Tuned) | High | C2-Carboxylic Acid | Modular (PET/SPECT/Fluorescence) |
Note: The C2-carboxylic acid of CMNIC allows for direct amide coupling to amine-bearing payloads (e.g., DOTA for 68Ga-PET, or Cy5 for near-infrared fluorescence), bypassing the complex synthetic routes required to functionalize Pimonidazole [3].
Experimental Validation Protocols
To ensure scientific integrity, any probe derived from CMNIC must be validated through a self-validating workflow. The following protocols detail the synthesis of a fluorescent CMNIC-Cy5 conjugate and its subsequent in vitro validation.
Fig 2. Experimental workflow for validating CMNIC as a hypoxia-targeting probe.
Protocol A: Synthesis and Self-Validation of CMNIC-Cy5
Causality Check: We use HATU as the coupling reagent because the carboxylic acid on the electron-deficient imidazole ring is sterically and electronically hindered. HATU ensures rapid activation, minimizing side reactions.
-
Activation: Dissolve 1.0 eq of CMNIC and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
-
Conjugation: Add 1.0 eq of Sulfo-Cy5-Amine to the reaction mixture. Shield from light and stir for 4 hours.
-
Purification (Critical Step): Purify the conjugate using semi-preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation: Analyze the collected fractions via LC-MS. Why? If unreacted Cy5-Amine remains in the mixture, it will passively enter cells and create false-positive fluorescence, destroying the assay's trustworthiness. Proceed only with fractions showing >95% purity and the exact expected m/z for the CMNIC-Cy5 adduct.
Protocol B: Flow Cytometric Validation of Hypoxia Selectivity
Causality Check: We incubate cells at 0.1% O2 because this mimics the severe pathophysiological hypoxia found in solid tumor cores where nitroreductase activity is highly specific, avoiding background signal from physiological normoxia (which can range from 2-9% O2 depending on the tissue).
-
Cell Culture: Seed HCT116 (human colorectal carcinoma) cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.
-
Probe Incubation: Replace media with fresh media containing 10 µM of the purified CMNIC-Cy5 conjugate.
-
Environmental Control:
-
Normoxic Cohort: Incubate at 21% O2, 5% CO2 at 37°C for 4 hours.
-
Hypoxic Cohort: Incubate in a hypoxia chamber at 0.1% O2, 5% CO2 at 37°C for 4 hours.
-
-
Stringent Washing: Wash cells 3x with ice-cold PBS containing 1% BSA. Why BSA? The hydrophobic nature of the Cy5 dye can cause non-specific membrane sticking; BSA acts as a lipid sink to pull out unbound probe, ensuring you are only measuring covalently trapped CMNIC adducts.
-
Harvest and Analysis: Trypsinize cells, resuspend in flow cytometry buffer, and analyze via the APC/Cy5 channel. Calculate the Hypoxia Selectivity Factor (HSF) by dividing the Mean Fluorescence Intensity (MFI) of the hypoxic cohort by the normoxic cohort. A successful CMNIC conjugate should yield an HSF > 5.0.
Conclusion
While Pimonidazole remains a staple for standard histological endpoints, 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid provides a highly versatile alternative for modern, modular probe development. By strategically utilizing electron-withdrawing cyano and carboxylic groups, CMNIC overcomes the traditional thermodynamic limitations of 4-nitroimidazoles. For researchers looking to build custom PET tracers, targeted radiotherapeutics, or multiplexed fluorescent probes, CMNIC offers an elegant, chemically accessible, and highly selective foundation.
References
- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia.
- Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.
Hepatotoxicity: Mechanistic Profiling of Drug-Induced Liver Injury (DILI)
As a Senior Application Scientist, evaluating the safety and toxicity profile of a novel therapeutic candidate against an existing Standard of Care (SoC) requires moving beyond rudimentary viability assays. To build a compelling, data-driven comparison guide, we must deploy orthogonal, mechanistically grounded assays that predict clinical outcomes.
This guide outlines the critical methodologies for comparative preclinical safety profiling, focusing on three primary pillars of drug attrition: Hepatotoxicity, Cardiotoxicity, and Genotoxicity.
Drug-Induced Liver Injury (DILI) remains a leading cause of clinical trial failure and post-market drug withdrawal. The FDA’s guidance on Premarketing Clinical Evaluation of DILI emphasizes the necessity of identifying early signals of severe liver injury, clinically formalized as "Hy's Law" (characterized by elevated aminotransferases and bilirubin)[1]. Because immortalized cell lines (e.g., HepG2) lack sufficient cytochrome P450 (CYP) expression, they often fail to detect toxicity driven by reactive metabolites. Therefore, we utilize primary human hepatocytes in a High-Content Screening (HCS) format to capture a holistic, mechanistic toxicity profile.
Experimental Protocol: Multiplexed HCS in Primary Hepatocytes
Causality & Logic: By multiplexing fluorescent probes, we can simultaneously assess mitochondrial dysfunction, oxidative stress, and membrane integrity. This self-validating system ensures that observed cytotoxicity is mechanistically defined rather than an artifact of assay interference.
-
Cell Preparation: Thaw and plate cryopreserved primary human hepatocytes in 384-well collagen-coated plates at 20,000 cells/well. Allow 24 hours for monolayer formation.
-
Compound Exposure: Treat cells with the Novel Candidate and the Legacy SoC across a 10-point, 1:3 serial dilution gradient (0.1 µM to 100 µM) for 72 hours.
-
Control Validation: Include Chlorpromazine (10 µM) as a positive control for phospholipidosis and FCCP (10 µM) as a positive control for mitochondrial uncoupling.
-
Multiplex Staining: Wash and incubate cells with a dye cocktail containing Hoechst 33342 (nuclear count/condensation), TMRM (mitochondrial membrane potential), and CellROX Green (reactive oxygen species).
-
Image Acquisition & Analysis: Acquire images using an automated high-content confocal imager. Extract single-cell features to determine the IC50 for each mechanistic endpoint.
Figure 2: Mechanistic pathway of Drug-Induced Liver Injury (DILI) progressing to Hy's Law signals.
Cardiotoxicity: The CiPA Paradigm
Historically, preclinical cardiac safety relied heavily on the hERG potassium channel binding assay. However, hERG blockade alone is highly sensitive but lacks specificity, leading to the unwarranted attrition of potentially safe drugs[2]. The Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative, driven by the FDA and the Health and Environmental Sciences Institute (HESI), established a new paradigm[3][4]. It integrates multi-ion channel patch clamping with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to predict true proarrhythmic risk.
Experimental Protocol: Microelectrode Array (MEA) with hiPSC-CMs
Causality & Logic: hiPSC-CMs express a complete physiological repertoire of cardiac ion channels. By measuring the Field Potential Duration (FPD)—the in vitro surrogate for the clinical QT interval—on an MEA platform, we capture the integrated electrophysiological response of the compound, preventing false positives caused by compensatory multi-channel blockades.
-
Cell Culture: Plate hiPSC-CMs onto 96-well MEA plates. Culture for 7–10 days until a synchronous, spontaneous beating syncytium is established.
-
Baseline Recording: Record baseline electrical activity for 30 minutes to establish the pre-dose Field Potential Duration (FPD) and beat rate.
-
System Validation: Treat reference wells with E-4031 (100 nM, hERG blocker) to validate FPD prolongation, and Nifedipine (100 nM, calcium channel blocker) to validate FPD shortening.
-
Compound Dosing: Add the Novel Candidate and Legacy SoC at 1x, 3x, 10x, and 30x their respective therapeutic Cmax concentrations.
-
Data Extraction: Record continuously for 2 hours. Analyze the Fridericia-corrected FPD (FPDc) and monitor for Early Afterdepolarizations (EADs), which are direct precursors to Torsades de Pointes (TdP) arrhythmias[2].
Figure 1: CiPA paradigm workflow integrating ion channel data, in silico modeling, and hiPSC-CMs.
Genotoxicity: In Vitro Micronucleus Test
Assessing DNA damage is a non-negotiable regulatory requirement. The OECD Guideline 487 outlines the In Vitro Mammalian Cell Micronucleus Test (MNvit), which is superior to traditional chromosomal aberration tests because it detects both clastogens (agents that induce chromosome breakage) and aneugens (agents that induce chromosome loss or gain)[5][6].
Experimental Protocol: Flow Cytometry-Based Micronucleus Assay
Causality & Logic: We utilize Cytochalasin B to block cytokinesis. This forces dividing cells to become binucleated. By strictly scoring micronuclei only within binucleated cells, we logically guarantee that the analyzed cells underwent mitosis during the compound exposure window, eliminating false negatives from cell cycle arrest.
-
Cell Expansion: Culture human TK6 lymphoblastoid cells in RPMI-1640 medium.
-
Metabolic Activation: Prepare two parallel testing arms: one in the presence of rat liver S9 fraction (to test for mutagenic metabolites) and one without S9.
-
Treatment & Cytokinesis Block: Expose TK6 cells to the test compounds for 1.5 cell cycles. Add Cytochalasin B (6 µg/mL) to block cytokinesis.
-
Control Validation: Use Mitomycin C (0.1 µg/mL) as a positive clastogen control and Colchicine (0.02 µg/mL) as a positive aneugen control.
-
Harvest & Analysis: Lyse the outer cell membranes, stain nuclei and micronuclei with a fluorescent DNA dye (e.g., Ethidium Monoazide), and analyze via flow cytometry to quantify the percentage of micronucleated binucleated cells.
Quantitative Data Synthesis
The true value of these assays is realized when comparing a next-generation compound against an existing standard. Below is a representative data synthesis demonstrating how to structure the comparative safety margins.
| Assay Endpoint | Novel Candidate X | Legacy SoC Y | Safety Margin Improvement |
| Hepatotoxicity (Mitochondrial IC50) | >100 µM | 12.5 µM | >8.0x |
| Hepatotoxicity (ROS Generation IC50) | 85.0 µM | 8.2 µM | 10.3x |
| hERG Blockade (Patch Clamp IC50) | 45.2 µM | 3.1 µM | 14.5x |
| hiPSC-CM MEA (FPDc +10% threshold) | >30 µM | 1.5 µM | >20.0x |
| Micronucleus Induction (+/- S9) | Negative | Negative | Equivalent |
References
-
[1] Food and Drug Administration (FDA). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. FDA Guidance Documents. Available at:[Link]
-
[3] Health and Environmental Sciences Institute (HESI). HISTORY OF CiPA. CiPA Project. Available at: [Link]
-
[2] Axion BioSystems. CiPA: Cardiac Safety Studies | In vitro cardiac safety assays with the Maestro™. Available at:[Link]
-
[4] Agilent Technologies. CiPA Studies – Real Time Cell Analysis. Available at:[Link]
-
[5] National Institute of Informatics (NII). Establishment of Genotoxicity Assessments Combining with Flow Cytometry to Approach Safety Threshold of Genotoxins. Available at:[Link]
-
[6] PubMed (NIH). Comparison of four different treatment conditions of extended exposure in the in vitro micronucleus assay using TK6 lymphoblastoid cells. Available at:[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 3. CIPA [cipaproject.org]
- 4. agilent.com [agilent.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Comparison of four different treatment conditions of extended exposure in the in vitro micronucleus assay using TK6 lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Handling 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS: 754917-50-5) requires a sophisticated understanding of its highly functionalized structure. As a complex pharmaceutical intermediate, it presents overlapping hazards—ranging from acute toxicity to severe reactivity.
To build a truly robust safety infrastructure, drug development professionals cannot rely on generic safety data sheets. Instead, safety protocols must be derived directly from the molecule's structure-activity relationships. This guide provides a self-validating, causally driven operational framework for the safe handling, reaction setup, and disposal of this compound.
Structure-Activity Hazard Assessment
To design an effective personal protective equipment (PPE) matrix, we must first establish the causality between the compound's functional groups and its physical hazards.
-
Nitroimidazole Core: Nitroimidazoles are widely recognized as1 hazards and are potent skin and eye irritants[1]. Furthermore, many compounds in this class exhibit 2, requiring stringent reproductive hazard controls[2].
-
Cyano Group (-CN): The nitrile functionality introduces a severe reactivity risk. If the compound is exposed to strong aqueous acids during synthesis or disposal, hydrolysis can occur, potentially releasing lethal hydrogen cyanide (HCN) gas.
-
Carboxylic Acid (-COOH): This group adds localized corrosivity and increases the molecule's polarity, which drastically accelerates dermal absorption if the powder is accidentally dissolved in polar aprotic solvents (e.g., DMSO, DMF) on the skin.
Logical mapping of functional groups to specific hazards and required safety controls.
Quantitative Safety Thresholds
The following table summarizes the critical operational thresholds derived from baseline 3[3].
| Property / Metric | Value / Threshold | Causality & Operational Impact |
| Acute Oral Toxicity (LD50 est.) | ~300-500 mg/kg | Classified as Acute Tox 4. Requires strict ingestion and aerosolization prevention. |
| Fume Hood Face Velocity | 80 - 120 fpm | Prevents inhalation of aerosolized active pharmaceutical ingredient (API) powders. |
| Eyewash Flush Time | ≥ 15 minutes | Minimum time required to clear corrosive carboxylic acid residues from ocular tissue. |
| Storage Temperature | 2°C - 8°C | Minimizes thermal degradation and instability of the nitro/cyano groups. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a static PPE policy. Glove selection must dynamically adapt to the phase of the chemical (dry powder vs. solvated state) to prevent the.
| Operational Task | Eye & Face Protection | Glove Specification | Body & Respiratory Protection |
| Handling Dry Powder | ANSI Z87.1 Safety Goggles | Double-glove: Nitrile (Inner) + Nitrile (Outer). | Standard lab coat. No respirator needed if handled strictly inside a validated fume hood. |
| Handling in Solvents (DMSO/DMF) | Safety Goggles + Face Shield | Double-glove: Nitrile (Inner) + Butyl Rubber (Outer) . | Fluid-resistant lab coat. Butyl rubber prevents rapid solvent permeation. |
| Spill Cleanup | Safety Goggles | Double-glove: Nitrile (Inner) + Heavy-duty Butyl (Outer). | Tyvek suit + Half-face elastomeric respirator with P100/Organic Vapor cartridges. |
Self-Validating Operational Protocols
Every operational step must include a built-in validation mechanism to ensure the protocol is executed flawlessly.
Protocol A: Safe Weighing and Solvent Transfer
Objective: Transfer the solid compound without generating airborne particulates or triggering static discharge.
-
Environmental Validation: Ensure the fume hood face velocity is operating between 80–120 fpm.
-
Validation: Check the digital monitor; proceed only if the airflow indicator is green. Do not open the container if an alarm is sounding.
-
-
Static Mitigation: Wipe the exterior of the receiving flask and the analytical balance with an anti-static cloth.
-
Causality: The nitro group introduces potential sensitivity to electrostatic discharge. Grounding the equipment neutralizes this risk.
-
-
PPE Verification: Don standard lab coat, safety goggles, and double gloves.
-
Validation: Perform a visual inflation test on the outer gloves prior to donning to confirm the absolute absence of micro-punctures.
-
-
Transfer Execution: Use a grounded, non-sparking spatula to transfer the powder. Keep the source container and receiving flask at least 6 inches behind the fume hood sash.
-
Decontamination: Wipe the balance and spatulas with a damp, disposable cloth (using a mild alkaline detergent, never an acidic cleaner). Dispose of the cloth immediately in a sealed hazardous waste bag.
Protocol B: Emergency Spill Response & Decontamination
Objective: Safely neutralize and remove accidental spills while preventing HCN gas generation.
Workflow for the safe handling and spill response of 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.
-
Immediate Isolation: Evacuate the immediate 10-foot radius.
-
Validation: Ensure no personnel are downwind of the spill zone.
-
-
Respiratory Protection: Don a half-face elastomeric respirator equipped with P100/Organic Vapor combination cartridges.
-
Dampening (Critical Step): Lightly mist the spilled powder with a neutral or slightly basic buffer (e.g., pH 7.5 phosphate buffer).
-
Causality: Dampening prevents dust aerosolization. Strikingly, avoiding acidic dampening agents is critical to prevent the cyano group from hydrolyzing into lethal HCN gas.
-
-
Mechanical Collection: Sweep the dampened material using a non-sparking brush and dustpan. Do not use a standard vacuum cleaner, as the motor can ignite nitro-compound dust.
-
Final Wash: Wash the affected surface with a mild alkaline detergent, followed by a thorough water rinse.
Waste Disposal Plan
Improper disposal of functionalized imidazoles can lead to severe regulatory and safety incidents.
-
Segregation: Never mix waste containing this compound with acidic waste streams (due to the cyano group) or heavy metal waste (which can form shock-sensitive complexes with the nitroimidazole core).
-
Labeling: All waste containers must be explicitly labeled: "Hazardous Waste: Contains Toxic/Irritant Nitroimidazole Derivatives. DO NOT MIX WITH ACIDS."
-
Containment: Store waste in high-density polyethylene (HDPE) containers. Glass containers should be avoided for primary waste storage to prevent shatter risks in the event of unexpected pressurization.
References
-
1H-Imidazole-1-carboxamide,N-cyano-(9CI) — Chemical Substance Information - NextSDS. NextSDS.[Link][4]
-
Teratogens - Environmental Health and Safety. Purdue University.[Link][2]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
